molecular formula C15H23N3O2 B598734 Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate CAS No. 1198408-35-3

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B598734
CAS No.: 1198408-35-3
M. Wt: 277.368
InChI Key: UGJYTOMOCDGLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJYTOMOCDGLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678625
Record name tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198408-35-3
Record name tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of this compound. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and an aminopyridine moiety. The Boc group allows for controlled reactivity at the piperidine nitrogen, making it a valuable building block in multi-step organic synthesis.

Chemical Identity

The fundamental identifiers and structural details for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1198408-35-3[1]
Molecular Formula C₁₅H₂₃N₃O₂[1]
Molecular Weight 277.36 g/mol [1]
IUPAC Name This compound[1]
Common Synonyms 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine; tert-Butyl 4-(6-aminopyridin-3-yl)[1]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N[1]
InChI Key UGJYTOMOCDGLRS-UHFFFAOYSA-N[1]
Physicochemical Properties

Experimental physicochemical data for this intermediate are not widely published. The following table includes computationally predicted values, which are useful for estimation purposes in process development and experimental design.

PropertyPredicted Value
Boiling Point 422.8 ± 45.0 °C
Density 1.134 ± 0.06 g/cm³
Flash Point 209.5 ± 28.7 °C

Note: These values are predicted by computational models and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

The most common synthetic route to this compound involves the reduction of its corresponding nitro-pyridine precursor.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation Start Dissolve Precursor (tert-butyl 4-(6-nitropyridin-3-yl)-5,6- dihydropyridine-1(2H)-carboxylate) in Ethanol/Ethyl Acetate AddCat Add Palladium on Carbon (Pd/C) Catalyst Start->AddCat DisplaceH2 Displace Atmosphere with Hydrogen Gas AddCat->DisplaceH2 Stir Stir Overnight under Hydrogen Atmosphere DisplaceH2->Stir Monitor Monitor Reaction Completion (LC/MS) Stir->Monitor PurgeN2 Purge with Nitrogen Monitor->PurgeN2 Filter Filter through Diatomaceous Earth to Remove Catalyst PurgeN2->Filter Wash Wash Filter Pad with Ethyl Acetate Filter->Wash Evaporate Combine Filtrate and Washings, Evaporate to Dryness Wash->Evaporate Product Obtain Final Product: tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate Evaporate->Product

Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of a nitro-pyridine precursor.

Materials:

  • tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv.)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Diatomaceous earth

Procedure:

  • In a suitable reaction vessel (e.g., round-bottomed flask), dissolve the precursor, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, in a solvent mixture of ethanol and ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and displace the atmosphere with hydrogen gas (this is typically done by evacuating the vessel and backfilling with H₂ multiple times). Maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC/MS), to confirm the complete consumption of the starting material.

  • Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter pad with several portions of ethyl acetate to ensure all product is collected.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the final product, this compound.

Characterization Data
  • Mass Spectrometry (MS): Analysis of the product from the synthesis typically shows a protonated molecular ion peak.

    • MS (ESI+): [M+H]⁺ = 278 m/z

Applications in Drug Development

This compound is not intended for direct therapeutic use but serves as a crucial building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). Its primary utility is in the development of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for immune-mediated diseases.

This intermediate is notably used in the synthesis of inhibitors targeting:

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are fundamental regulators of the cell cycle. Inhibitors of CDK4/6 can halt the proliferation of cancer cells and are used in treating certain types of breast cancer.[2]

  • Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways that mediate immune and inflammatory responses.[3] Tyk2 inhibitors are investigated for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[3]

Relevant Signaling Pathway: CDK4/6 in Cell Cycle Control

The final drug molecules derived from this intermediate often target the CDK4/6 pathway to control cell proliferation. The diagram below outlines the core logic of this pathway and the mechanism of its inhibition.

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD stimulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein Complex->Rb phosphorylates (p) Rb_E2F Rb-E2F Complex (Inactive) Complex->Rb_E2F disrupts Rb->Rb_E2F sequesters E2F E2F Transcription Factor S_Phase S-Phase Gene Transcription (Cell Proliferation) E2F->S_Phase activates Rb_E2F->Rb Rb_E2F->E2F releases Inhibitor CDK4/6 Inhibitor (Derived from Intermediate) Inhibitor->Complex INHIBITS

Caption: The CDK4/6-Rb pathway controlling G1-S phase cell cycle transition.

In this pathway, mitogenic signals lead to the formation of an active Cyclin D-CDK4/6 complex. This complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. Free E2F then activates the genes necessary for a cell to enter the S-phase and begin DNA replication, leading to proliferation. CDK4/6 inhibitors, synthesized using the title compound, block the kinase activity of the complex, keeping Rb in its active, E2F-sequestering state and thereby arresting the cell cycle.[2]

References

In-Depth Technical Guide: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1198408-35-3

Intended Audience: This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and related fields.

Executive Summary

tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a pivotal chemical intermediate, identified by CAS number 1198408-35-3. Its molecular structure, featuring a Boc-protected piperidine ring linked to an aminopyridine moiety, makes it a valuable building block in the synthesis of complex pharmaceutical agents. Notably, this compound serves as a key precursor in the manufacturing of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role in drug development, and the biological context of its therapeutic targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 1198408-35-3
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Appearance White to Off-White solid powder
Purity (Typical) ≥99%
Water Content ≤0.3%
Residue on Ignition ≤0.3%
Loss on Drying (LOD) ≤0.3%
IUPAC Name tert-butyl 4-(6-amino-3-pyridinyl)piperidine-1-carboxylate

Note: Analytical spectra including ¹H NMR, ¹³C NMR, and Mass Spectrometry data are typically available from commercial suppliers upon request.

Application in Drug Development: A CDK4/6 Inhibitor Intermediate

The primary significance of this compound lies in its role as a key intermediate for the synthesis of CDK4/6 inhibitors.[1] These targeted therapies, including drugs like Palbociclib, Ribociclib, and Abemaciclib, have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3]

The function of CDK4/6 inhibitors is to block the activity of the CDK4 and CDK6 enzymes.[1] These enzymes are critical for regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[4][5] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting these kinases, these drugs can halt the cell cycle and stop the growth of cancer cells.[1]

The molecular structure of the title compound provides the necessary aminopyridine "warhead" and a modifiable piperidine scaffold, which are common features in many CDK4/6 inhibitors.

The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a central regulator of cell cycle progression. The process is initiated by mitogenic signals that lead to the expression of D-type cyclins. These cyclins then bind to and activate CDK4 or CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[4][6][7] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the genes necessary for DNA synthesis. Phosphorylation by CDK4/6 causes Rb to release E2F, allowing the cell to progress into the S phase. CDK4/6 inhibitors block this phosphorylation step, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[4][7]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Synthesis Mitogenic_Signals->Cyclin_D activates Active_Complex Active Cyclin D- CDK4/6 Complex Cyclin_D->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb phosphorylates pRb p-Rb (Inactive) Active_Complex->pRb phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Rb_E2F->pRb releases E2F pRb->E2F Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor CDK4/6 Inhibitors (Synthesized from Intermediate) Inhibitor->Active_Complex blocks

Caption: The CDK4/6-Rb pathway and the point of inhibition.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the title compound is through the catalytic reduction of its corresponding nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Reaction Scheme:

synthesis_workflow start tert-butyl 4-(6-nitropyridin-3-yl)- 5,6-dihydropyridine-1(2H)-carboxylate reaction Hydrogenation Reaction (Overnight Stirring) start->reaction reagents H₂, Pd/C Ethanol, Ethyl Acetate reagents->reaction workup Filtration through Diatomaceous Earth reaction->workup isolation Solvent Evaporation Under Vacuum workup->isolation product tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate isolation->product

Caption: General workflow for the synthesis of the title compound.

Detailed Methodology:

  • Vessel Preparation: A 500 mL round-bottomed flask is charged with tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol, 1.00 equiv.).

  • Solvent Addition: A solvent mixture of ethanol (300 mL) and ethyl acetate (75 mL) is added to the flask to dissolve the starting material.

  • Catalyst Addition: Palladium on carbon (10% Pd, 1.32 g) is carefully added to the reaction mixture.

  • Hydrogenation Setup: The flask is sealed, and the atmosphere is displaced with hydrogen gas twice. The reaction is then stirred overnight under a hydrogen atmosphere, typically maintained with a hydrogen-filled balloon.

  • Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material. An expected (M+H)⁺ peak for the product is at m/z 278.[7]

  • Work-up: Upon completion, the reaction mixture is purged with nitrogen gas. The palladium catalyst is removed by filtration through a pad of diatomaceous earth. The filter pad is washed several times with ethyl acetate to ensure complete recovery of the product.

  • Isolation: The filtrate and washings are combined. The solvent is removed under reduced pressure (evaporated to dryness). Dichloromethane may be added and re-evaporated to azeotropically remove any remaining solvent traces.

  • Final Product: The resulting solid is the target product, this compound, which is typically obtained in high yield.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its utility as a precursor for CDK4/6 inhibitors places it at the forefront of modern oncology drug development. This guide has provided the essential technical information required for its synthesis, understanding its application, and appreciating the biological pathway it helps to target. Researchers and drug development professionals can leverage this information to facilitate the creation of next-generation targeted therapies.

References

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in the development of advanced therapeutics. This document details its chemical properties, a representative synthetic protocol, and its role in the context of cell cycle regulation, a critical pathway in cancer research.

Core Compound Properties

This compound is a heterocyclic compound featuring a piperidine ring linked to an aminopyridine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure makes it a valuable building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₂[1]
Molecular Weight 277.36 g/mol [1][2]
CAS Number 1198408-35-3[2][3]
Appearance White to Off-White solid powder[2]
Purity ≥99%[2]
IUPAC Name tert-butyl 4-(6-amino-3-pyridinyl)piperidine-1-carboxylate[1]

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the coupling of a protected piperidine derivative with a suitable aminopyridine precursor. The following is a representative experimental protocol generalized from procedures for similar compounds.

General Procedure: Reductive Amination

This procedure outlines the synthesis starting from a suitable piperidone and aminopyridine, a common method for creating such linkages.

Materials:

  • N-Boc-4-piperidone

  • 5-amino-2-chloropyridine (as a representative aminopyridine precursor)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Steps:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloroethane, add 5-amino-2-chloropyridine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Context and Signaling Pathway

This compound is recognized as a key intermediate in the synthesis of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.[2] CDK4/6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain types of cancer, particularly hormone receptor-positive breast cancer.

The primary function of the CDK4/6-Cyclin D complex is to phosphorylate the Retinoblastoma protein (pRb).[2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[2] CDK4/6 inhibitors block this phosphorylation, leading to cell cycle arrest in the G1 phase and preventing cancer cell division.[2]

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination Reductive Amination N-Boc-4-piperidone->Reductive Amination Aminopyridine Precursor Aminopyridine Precursor Aminopyridine Precursor->Reductive Amination Work-up & Extraction Work-up & Extraction Reductive Amination->Work-up & Extraction Chromatography Chromatography Work-up & Extraction->Chromatography Target Compound This compound Chromatography->Target Compound G cluster_G1_S_transition G1 to S Phase Transition CDK4/6 CDK4/6 CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex CDK4/6->CDK4/6-Cyclin D Complex p-pRb p-pRb (Inactive) CDK4/6-Cyclin D Complex->p-pRb Phosphorylation Cell Cycle Arrest Cell Cycle Arrest pRb pRb E2F E2F pRb->E2F Inhibition S Phase S Phase E2F->S Phase Transcription of S-phase genes G1 Phase G1 Phase G1 Phase->S Phase Progression CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->CDK4/6-Cyclin D Complex Inhibition Cyclin D Cyclin D

References

An In-depth Technical Guide to tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and its Pharmaceutically Significant Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" (CAS 1198408-35-3), the compound of interest, yielded limited public data regarding its biological activity, signaling pathways, and detailed experimental applications. However, a closely related analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), is a well-documented and critical intermediate in the synthesis of several targeted cancer therapies. Given the shared structural motifs and the likely interest of the target audience in drug development, this guide will focus on the comprehensive technical data available for this pharmaceutically relevant piperazine analogue.

Introduction to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the industrial synthesis of specific cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib.[1][2] These drugs are at the forefront of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] The structure of this intermediate provides the necessary core for the elaboration into these complex and highly specific active pharmaceutical ingredients (APIs).

Chemical Structure and Properties

The molecule consists of a pyridine ring substituted with an amino group and a piperazine ring. The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

PropertyValueReference
CAS Number 571188-59-5[4]
Molecular Formula C₁₄H₂₂N₄O₂[4]
Molecular Weight 278.35 g/mol [4][5]
Appearance Solid, white or off-white to yellow powder[2]
Melting Point 130-132 °C[2]
Boiling Point (Predicted) 454.1 ± 45.0 °C
Density (Predicted) 1.182 g/cm³
Solubility Poorly soluble in water; soluble in organic solvents like dichloromethane.
InChI Key RMULRXHUNOVPEI-UHFFFAOYSA-N[4]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N[5]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[1] This precursor is typically synthesized through a nucleophilic aromatic substitution reaction.

General Synthesis Workflow

The overall process can be visualized as a two-step sequence: first, the coupling of a pyridine derivative with Boc-piperazine, followed by the reduction of the nitro group to an amine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 5-bromo-2-nitropyridine 5-bromo-2-nitropyridine Precursor tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 5-bromo-2-nitropyridine->Precursor Coupling Boc-piperazine Boc-piperazine Boc-piperazine->Precursor Final_Product tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Precursor->Final_Product Hydrogenation Catalyst Pd/C, H₂ Catalyst->Final_Product

Caption: General synthesis workflow for the target intermediate.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative example of the reduction of the nitro-precursor.

Materials and Equipment:

  • tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent)

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet, ~0.1 equivalents)

  • Anhydrous ethanol or a mixture of ethanol and ethyl acetate

  • Hydrogen gas source (balloon or hydrogenation reactor)

  • Reaction vessel (e.g., three-necked flask or Parr shaker bottle)

  • Filtration apparatus (e.g., Buchner funnel with Celite or diatomaceous earth)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (e.g., 10.0 g, 32.4 mmol) in anhydrous ethanol (e.g., 200 mL).[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 1.0 g) to the solution under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon is sufficient for small scale) for 12-16 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure all the product is collected.[1]

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol can be performed.[6] The final product is typically an off-white to pale orange solid.[6]

Role in Drug Development: A Precursor to CDK4/6 Inhibitors

The amino group on the pyridine ring of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key functional handle for coupling with other heterocyclic systems to form the final API. This compound is a common starting material for both Palbociclib and Ribociclib.[2][7][8] The synthesis of these drugs involves a coupling reaction, often palladium-catalyzed, between this intermediate and a suitably functionalized pyrimidine core, followed by the deprotection of the Boc group.

The CDK4/6 Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle.[9] In many cancers, particularly HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway is hyperactivated, leading to uncontrolled cell proliferation.[10][11]

Mechanism of Action:

  • Growth factors and hormones (like estrogen) stimulate the production of Cyclin D.

  • Cyclin D binds to and activates CDK4 and CDK6.

  • The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

  • Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.

  • Free E2F then promotes the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase, leading to cell division.[11]

CDK4/6 inhibitors like Palbociclib and Ribociclib block the phosphorylation of Rb, thereby preventing the G1-S phase transition and arresting the proliferation of cancer cells.[9][10][12]

cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation (G1 Phase) cluster_2 Cell Cycle Progression Mitogens Growth Factors (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 forms complex with Rb_E2F Rb-E2F Complex (Inactive) CDK46->Rb_E2F phosphorylates Rb Rb Rb E2F E2F G1_S G1-S Transition (DNA Synthesis & Proliferation) E2F->G1_S activates transcription Rb_E2F->Rb releases Rb_E2F->E2F CDK_Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) CDK_Inhibitor->CDK46 INHIBITS

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the point of inhibition.

Conclusion

While this compound remains a compound with limited publicly available data, its piperazine analogue stands out as a cornerstone intermediate in modern oncology drug development. The straightforward, high-yielding synthesis and its ideal structural features for further chemical modification make it an invaluable resource for medicinal chemists and pharmaceutical manufacturers. Understanding the properties, synthesis, and biological context of this intermediate is essential for professionals working on the development of CDK4/6 inhibitors and other targeted therapies.

References

Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate , a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical development. Its structure, combining a piperidine ring, a pyridine ring, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthetic intermediate. This guide summarizes its chemical identity, properties, and its role as a building block in the synthesis of more complex molecules.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . It is also commonly referred to by synonyms such as 4-(6-Amino-3-pyridyl)-1-Boc-piperidine.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized in the table below. These properties are primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1198408-35-3[1]
Molecular Formula C₁₅H₂₃N₃O₂[1]
Molecular Weight 277.36 g/mol -
Synonyms 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine[1]

Note: Experimental data for properties such as melting point and boiling point are not consistently available in the public domain.

Role in Synthetic Chemistry

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of larger, more complex molecules targeted for pharmaceutical applications. The Boc-protected piperidine offers a stable and readily modified scaffold, while the aminopyridine moiety provides a key reactive site for coupling reactions.

The logical workflow for its use in a synthetic context can be visualized as follows:

G A This compound (Building Block) C Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->C B Coupling Partner (e.g., Halogenated Heterocycle) B->C D Coupled Intermediate C->D Forms C-N or C-C bond E Deprotection (Removal of Boc Group) D->E Acidic Conditions F Final Target Molecule (e.g., API Candidate) E->F

Caption: Synthetic workflow utilizing the title compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. While patents and chemical literature describe the synthesis of analogous structures, such as the piperazine derivative (CAS 571188-59-5)[2][3][4][5], specific and reproducible methods for the piperidine target are not readily found. General synthetic strategies for similar compounds often involve multi-step sequences, which may include:

  • Preparation of a substituted pyridine: This could involve the introduction of an amino group or a precursor (like a nitro group) onto a pyridine ring bearing a halogen or other leaving group at the 3-position.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction (such as the Buchwald-Hartwig amination or Suzuki coupling) between the substituted pyridine and a suitable Boc-protected piperidine derivative.

  • Functional Group Manipulation: If a precursor like a nitro group is used, a reduction step would be necessary to yield the final 6-amino functionality.

Researchers seeking to synthesize this compound may need to adapt procedures from related molecules or develop a novel synthetic route. Analytical characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential to confirm the structure and purity of the synthesized product[6].

Applications in Drug Discovery and Development

As a synthetic intermediate, this compound does not typically have direct biological activity or involvement in signaling pathways itself. Its value lies in providing a pre-functionalized scaffold that accelerates the synthesis of potential drug candidates. The piperidine and aminopyridine motifs are common in pharmacologically active compounds, and this building block allows for their efficient incorporation into new chemical entities for screening and development.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. While its physicochemical properties are documented, detailed public information on its synthesis and direct biological applications is limited, underscoring its role as a specialized building block for medicinal chemists. Further research and publication of detailed synthetic methodologies would enhance its accessibility and utility for the scientific community.

References

Navigating the Synthesis and Properties of Aminopyridinyl Piperidine and Piperazine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and its closely related analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. While the user's primary interest is the piperidine derivative, publicly available experimental data and protocols are scarce for this specific compound. In contrast, the piperazine analogue is well-documented as a key intermediate in the synthesis of prominent pharmaceutical agents. This guide will present the available information on both compounds, with a necessary focus on the data-rich piperazine derivative to provide valuable context and applicable methodologies for researchers in the field.

Chemical Identity and Synonyms

A precise understanding of the nomenclature of these compounds is critical for accurate literature searches and chemical sourcing. The following table summarizes the key identifiers and synonyms for both the piperidine and piperazine derivatives.

IdentifierThis compoundTert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
CAS Number 1198408-35-3571188-59-5[1][2][3][4]
Molecular Formula C15H23N3O2C14H22N4O2[1][3]
Molecular Weight 277.36 g/mol 278.35 g/mol [1]
IUPAC Name This compoundtert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate[4]
Synonyms 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine1-Boc-4-(6-aminopyridin-3-yl)piperazine; tert-butyl 4-(6-amino-3-pyridinyl)-1-piperazinecarboxylate[1][3]

Physicochemical Properties

Quantitative data on the physical and chemical properties of these molecules are essential for their handling, purification, and use in synthetic protocols. The available data for the piperazine analogue is presented below.

PropertyValue
Physical Form Solid[1][2]
Melting Point 131.8-132.2 °C[1]
Purity ≥98%[1]
Storage Temperature 4°C, sealed storage, away from moisture and light[1]

Synthesis Protocols

The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is well-established, primarily involving the reduction of a nitro-precursor. Below are detailed experimental protocols derived from available literature.

Protocol 1: Catalytic Hydrogenation

This is a common and effective method for the reduction of the nitro group.

Materials:

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • 10% Palladium on carbon (Pd/C) catalyst

  • Anhydrous ethanol

  • Hydrogen gas (H2)

  • Nitrogen gas (N2)

  • Diatomaceous earth

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, combine tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol) and 10% palladium on carbon (1.0 g, 50% wet) in anhydrous ethanol (100 mL).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon) for 16 hours.

  • Upon reaction completion (monitored by TLC or LC-MS), evacuate the flask and backfill with nitrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Protocol 2: Photocatalytic Synthesis

A more recent, one-step method has been developed utilizing a photocatalyst.

Materials:

  • 2-Aminopyridine

  • Piperazine-1-tert-butyl formate

  • Acridine salt photocatalyst

  • Anhydrous dichloroethane

  • Oxidant (e.g., oxygen)

Procedure:

  • To a reaction vessel, add 2-aminopyridine, piperazine-1-tert-butyl formate, and the acridine salt photocatalyst in anhydrous dichloroethane.

  • Introduce an oxidant, such as by bubbling oxygen through the solution.

  • Irradiate the reaction mixture with a light source (e.g., blue LED) and stir for a specified time.

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Biological Significance and Applications

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors used in cancer therapy. Specifically, it is a building block for drugs such as:

  • Palbociclib: A CDK4/6 inhibitor for the treatment of HR-positive and HER2-negative breast cancer.

  • Ribociclib: Another CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[2]

The amino-pyridine moiety and the piperazine core are common scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as key binding elements to biological targets.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via catalytic hydrogenation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_1 Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Reaction_Step Catalytic Hydrogenation (Room Temperature, 16h) Start_1->Reaction_Step Start_2 10% Pd/C Start_2->Reaction_Step Start_3 Ethanol Start_3->Reaction_Step Start_4 Hydrogen Gas Start_4->Reaction_Step Workup_1 Filtration through Diatomaceous Earth Reaction_Step->Workup_1 Workup_2 Concentration Workup_1->Workup_2 Product Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Workup_2->Product

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

While a comprehensive, data-rich guide on this compound is currently limited by the availability of public data, the extensive information on its piperazine analogue provides a valuable resource for researchers. The synthetic protocols, physicochemical data, and understanding of its role as a pharmaceutical intermediate for the piperazine derivative can inform the design of experiments and synthetic strategies for the piperidine compound and other related molecules. Further research and publication of experimental data for the piperidine derivative will be crucial to fully elucidate its properties and potential applications.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a comprehensive understanding of the chemical and physical properties of key intermediates is paramount. This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a significant building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (CAS: 1198408-35-3; Molecular Formula: C₁₅H₂₃N₃O₂; Molecular Weight: 277.36 g/mol ). It is crucial to distinguish this compound from its commonly confused piperazine analog.

Table 1: Mass Spectrometry Data
Technique Value
Electrospray Ionization (ESI-MS)[M+H]⁺ = 278
Table 2: Predicted Spectroscopic Data
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Infrared (IR) Data not available in search results

Note: While several sources indicate the availability of detailed NMR and IR data, specific peak values were not found in the public domain at the time of this compilation.

Synthesis and Experimental Protocols

A prevalent method for the synthesis of this compound involves the reduction of a nitro-precursor. The following is a representative experimental protocol.

Synthesis of this compound

Materials:

  • tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Palladium on carbon (10%)

  • Ethanol

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate in a mixture of ethanol and ethyl acetate.

  • Carefully add 10% palladium on carbon to the solution.

  • The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine its completion.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed compound. This workflow is visualized in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material: tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate Reaction Hydrogenation Reaction (H₂, Pd/C, Ethanol/Ethyl Acetate) Start->Reaction Filtration Catalyst Removal (Filtration through Celite) Reaction->Filtration Concentration Solvent Evaporation (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct MS Mass Spectrometry (MS) FinalProduct->MS NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR IR Infrared Spectroscopy (IR) FinalProduct->IR

Caption: Synthetic and characterization workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. For further in-depth analysis, it is recommended to consult certificates of analysis from commercial suppliers and relevant patents or scientific literature.

Technical Guide: Spectroscopic and Synthetic Insights into Amino-Pyridine Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the nuclear magnetic resonance (NMR) data and synthetic protocols for "tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate." Despite a comprehensive search of public databases, scientific literature, and supplier technical sheets, detailed experimental ¹H and ¹³C NMR data for this specific piperidine derivative (CAS No. 1198408-35-3) is not publicly available. The information is often held as proprietary by chemical manufacturers.

However, due to frequent confusion with its close structural analog, this guide provides a detailed analysis of the readily available NMR data and a well-documented synthetic protocol for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5). This information can serve as a valuable reference for researchers working with related structures, offering insights into expected spectral features and potential synthetic strategies.

NMR Data for the Piperazine Analog: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The following tables summarize the ¹H and ¹³C NMR data for the piperazine analog, providing a benchmark for the characterization of similar compounds.

Table 1: ¹H NMR Data of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d, J=2.7 Hz1HAr-H
7.21dd, J=8.9, 2.8 Hz1HAr-H
6.49d, J=8.9 Hz1HAr-H
5.65br s2H-NH₂
3.54t, J=5.2 Hz4HPiperazine-H
3.00t, J=5.2 Hz4HPiperazine-H
1.47s9Ht-Bu

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Chemical Shift (δ) ppmAssignment
158.0Ar-C
154.2C=O
141.2Ar-C
137.8Ar-C
124.9Ar-C
106.3Ar-C
79.0t-Bu (quaternary)
48.9Piperazine-C
43.8Piperazine-C
28.1t-Bu (methyl)

Solvent: DMSO-d₆

Experimental Protocols: Synthesis of the Piperazine Analog

A common and efficient method for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of a nitro-precursor.

Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

A mixture of 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, and a suitable base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) is heated. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired nitro-intermediate.

Reduction to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The synthesized tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is dissolved in a suitable solvent, typically ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stirred vigorously at room temperature. The progress of the reduction is monitored by TLC or LC-MS. Once the starting material is consumed, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of the piperazine analog.

SynthesisWorkflow Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction A 5-bromo-2-nitropyridine D tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate A->D B tert-butyl piperazine-1-carboxylate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D F tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate D->F E 10% Pd/C, H₂ Solvent (e.g., EtOH) E->F

Caption: Synthetic pathway for the piperazine analog.

Logical Diagram of Compound Identification

The process of identifying and characterizing the target compound is outlined below.

CompoundIdentification Compound Identification Workflow A Target Compound: This compound B CAS Number Search (1198408-35-3) A->B C Literature & Database Search (NMR Data) B->C D Data Not Publicly Available C->D E Identify Closest Analog: Piperazine Derivative D->E F Gather Analog's NMR & Synthesis Data E->F G Present Analog Data as a Reference F->G

Caption: Workflow for compound data retrieval and analysis.

An In-depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS: 1198408-35-3). This compound is a key intermediate in pharmaceutical synthesis, and understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation.

Molecular Properties and Expected Ionization

  • Chemical Formula: C₁₅H₂₃N₃O₂[1]

  • Monoisotopic Mass: 277.18 Da

  • Average Molecular Weight: 277.37 g/mol

Due to the presence of basic nitrogen atoms in the piperidine and aminopyridine rings, this molecule is readily protonated. Therefore, positive-ion mode electrospray ionization (ESI) is the preferred method, which will primarily generate the protonated molecule, [M+H]⁺, at an expected m/z of approximately 278.19.

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

2.1. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions from the stock solution to create working solutions ranging from 1 µg/mL to 10 ng/mL to determine the limit of detection and linearity.

  • For analysis, dilute the working solution with the initial mobile phase to a final concentration of approximately 100-500 ng/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

2.2. Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

2.3. Mass Spectrometry (MS) Method

  • Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument.[2]

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.[2]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the precursor ion [M+H]⁺.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 278.2). Optimize collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound is predicted to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and subsequent cleavages of the piperidine ring.

The primary fragmentation routes include:

  • Loss of Isobutylene: A characteristic neutral loss of 56.06 Da from the Boc group via a McLafferty-type rearrangement, leading to a carbamic acid intermediate.

  • Loss of the Boc Group: Subsequent loss of CO₂ (44.00 Da) from the carbamic acid intermediate, or the direct loss of the entire Boc group (C₅H₉O₂, 101.06 Da) from the precursor ion.

  • Loss of Tert-butyl Radical: Cleavage of the C-O bond to lose a tert-butyl radical (•C(CH₃)₃, 57.07 Da).

  • Piperidine Ring Cleavage: Following the removal of the Boc group, the piperidine ring can undergo fission, leading to smaller fragment ions.[2][3]

  • Aminopyridine Moiety: Fragmentation of the aminopyridine ring itself is less common but can occur at higher collision energies.

Below is a visualization of the predicted fragmentation pathway.

G cluster_main Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 278.19 C₁₅H₂₄N₃O₂⁺ frag1 Fragment A m/z 222.13 C₁₁H₁₆N₃O₂⁺ parent->frag1 -C₄H₈ (56.06 Da) frag3 Fragment C m/z 221.12 C₁₁H₁₅N₃O₂⁺ parent->frag3 -•C₄H₉ (57.07 Da) frag4 Fragment D m/z 177.13 C₁₀H₁₅N₃⁺ parent->frag4 -C₅H₈O₂ (100.05 Da) frag2 Fragment B m/z 178.14 C₁₀H₁₆N₃⁺ frag1->frag2 -CO₂ (44.00 Da)

Caption: Predicted fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum.

Ion SpeciesPredicted m/zChemical FormulaDescription of Loss
[M+H]⁺ (Precursor Ion) 278.19C₁₅H₂₄N₃O₂⁺Protonated molecule
Fragment A 222.13C₁₁H₁₆N₃O₂⁺Neutral loss of isobutylene (C₄H₈)
Fragment B 178.14C₁₀H₁₆N₃⁺Loss of isobutylene and carbon dioxide (C₅H₈O₂)
Fragment C 221.12C₁₁H₁₅N₃O₂⁺Loss of tert-butyl radical (•C₄H₉)
Fragment D 177.13C₁₀H₁₅N₃⁺Loss of the de-protonated Boc group (C₅H₈O₂)

Experimental Workflow

The logical workflow for the mass spectrometric analysis is illustrated below, from sample preparation to data interpretation.

G cluster_workflow Mass Spectrometry Experimental Workflow prep Sample Preparation lc LC Separation (Reverse-Phase) prep->lc ion ESI Ionization (Positive Mode) lc->ion ms1 Full Scan Analysis (MS1) ion->ms1 select Precursor Ion Selection (m/z 278.2) ms1->select ms2 Tandem MS Analysis (MS/MS) select->ms2 data Data Interpretation (Fragmentation Analysis) ms2->data

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely aminopyridines and piperidines, along with available hazard classifications to provide a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Inferred Hazards

This compound incorporates both an aminopyridine and a piperidine moiety. Therefore, a conservative approach to handling, assuming hazards associated with both parent structures, is prudent.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃N₃O₂PubChem[1]
Molecular Weight277.36 g/mol PubChem[1]
AppearanceSolid (presumed)General knowledge of similar compounds
CAS Number1198408-35-3PubChem[1]

Table 2: Inferred GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is based on data available for the compound and its structural analogs.[1]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
alt text
Skin Corrosion/IrritationH315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning
alt text

Note: The pictograms are representative and should be confirmed with a formal SDS if one becomes available.

Experimental Protocols for Safe Handling

Given the inferred hazards, the following experimental protocols are recommended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (Nitrile or Neoprene) goggles Splash-proof Safety Goggles face_shield Face Shield (when splash hazard is high) researcher Researcher handling Handling Compound researcher->handling Enters Lab handling->lab_coat handling->gloves handling->goggles handling->face_shield

Figure 1: Personal Protective Equipment Workflow
Engineering Controls

Engineering controls are crucial for minimizing exposure.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][3]

Spill and Emergency Procedures

A clear and practiced emergency plan is critical. The following flowchart details the appropriate response to a spill.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Safety Officer evacuate->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in a Sealed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Figure 2: Spill Response Protocol

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

Table 3: Storage and Disposal Recommendations

AspectRecommendationRationale
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2]Prevents degradation and reaction with incompatible materials.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]Ensures environmental protection and regulatory compliance.

Conclusion

References

Navigating the Safety Profile of a Key Pharmaceutical Intermediate: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1198408-35-3), a crucial building block in pharmaceutical synthesis. Due to a significant lack of a publicly available, detailed Material Safety Data Sheet (MSDS) for this specific piperidine derivative, this document collates the most current, albeit limited, safety data. It is imperative to note the distinction from its frequently mistaken analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), for which safety data is more readily available but not directly applicable.

Physicochemical and Hazard Identification

While experimental data remains scarce, computational models provide some insight into the properties of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Property/HazardDataSource
Molecular Formula C15H23N3O2PubChem[1]
Molecular Weight 277.36 g/mol PubChem[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
GHS Hazard Classifications Acute toxicity, oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity – single exposure (respiratory tract irritation) (Category 3)PubChem[1]

Experimental Protocols: A General Framework for Safe Handling

In the absence of specific experimental protocols for this compound, a general framework for handling chemical intermediates with similar hazard classifications should be adopted. This involves a multi-step process from risk assessment to disposal.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram outlines a standard workflow for the safe handling of chemical compounds like this compound, emphasizing the importance of appropriate engineering controls and personal protective equipment.

General Chemical Handling Workflow cluster_prep Preparation and Assessment cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment risk_assessment Conduct Risk Assessment sds_review Review Available Safety Data (if any) risk_assessment->sds_review Consult ppe_selection Select Appropriate PPE sds_review->ppe_selection Inform engineering_controls Use Engineering Controls (Fume Hood) ppe_selection->engineering_controls Use in conjunction with weighing_transfer Weighing and Transfer engineering_controls->weighing_transfer reaction_setup Reaction Setup and Monitoring weighing_transfer->reaction_setup decontamination Decontaminate Work Area reaction_setup->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal

Caption: A generalized workflow for safe chemical handling.

Synthesis Pathway Overview

While detailed experimental procedures for the synthesis of this compound are not widely published in standard safety documents, a general synthetic approach can be inferred from related literature. A common method involves the reduction of a nitro-precursor.

Generalized Synthesis Pathway starting_material tert-butyl 4-(6-nitropyridin-3-yl) piperidine-1-carboxylate reduction Reduction Reaction (e.g., Catalytic Hydrogenation) starting_material->reduction product tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate reduction->product purification Purification (e.g., Chromatography) product->purification final_product Final Product purification->final_product

Caption: A simplified diagram of a potential synthesis route.

Conclusion and Recommendations

The available safety information for this compound is limited, primarily consisting of GHS hazard classifications. Researchers and drug development professionals must exercise extreme caution when handling this compound. It is strongly recommended to:

  • Procure a comprehensive Safety Data Sheet from the supplier. This is the most critical step to ensure all known hazards are understood.

  • Handle the compound in a well-ventilated fume hood at all times.

  • Utilize appropriate personal protective equipment , including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Develop and strictly follow a site-specific standard operating procedure (SOP) for the handling, storage, and disposal of this compound based on a thorough risk assessment.

Until a more detailed and experimentally verified safety profile is available, a conservative approach to handling this important pharmaceutical intermediate is paramount to ensuring laboratory safety.

References

Technical Guide: Determining the Solubility Profile of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. For a compound such as tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, understanding its solubility is paramount for successful application in drug discovery and development. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished oral bioavailability.

This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility profile for this compound (CAS: 1198408-35-3). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols necessary to generate this crucial dataset.

Compound Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.

PropertyValue
Chemical Name This compound
CAS Number 1198408-35-3
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Predicted LogP 2.5 - 3.5 (Predicted)
Predicted pKa Amine: 4.0 - 5.0; Piperidine Nitrogen (protonated): 9.0 - 10.0 (Predicted)

Note: LogP and pKa values are predicted and should be experimentally verified.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility. Each provides different, yet complementary, insights into the compound's behavior.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method typically used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. This method is indicative of a compound's behavior under non-equilibrium conditions.

Methodology: Shake-Flask Method with UV/LC-MS Detection

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In duplicate, add a small volume (e.g., 5 µL) of the 10 mM DMSO stock solution to a series of tubes or a 96-well plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate or tubes and agitate on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period (typically 1.5 to 2 hours) to allow for precipitation.

  • Separation of Undissolved Compound: Filter the samples through a multi-well filter plate (e.g., 0.45 µm pore size) or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

  • Quantification: Transfer the clear supernatant to a UV-transparent analysis plate. Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (at the compound's λmax) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using known concentrations of the compound. The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more accurate, lower-throughput measurement crucial for later-stage development and pre-formulation studies.

Methodology: Shake-Flask Equilibrium Method

  • Sample Preparation: Add an excess amount of solid (crystalline or amorphous) this compound to a series of vials containing the desired aqueous buffer or solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the compound's concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor. The solid phase should be analyzed post-experiment (e.g., by XRPD) to check for any changes in crystal form.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Weigh excess solid compound B Add chosen solvent (e.g., PBS, pH 7.4) A->B Dispense C Seal vial and agitate (24-72 hours at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (low-binding filter) D->E Clarify I Analyze residual solid (e.g., XRPD) D->I Optional F Prepare dilutions of clear filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility (µg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

To generate a comprehensive profile, solubility experiments should be conducted under various conditions:

  • pH: For ionizable compounds like this compound, solubility is highly pH-dependent. Determining a pH-solubility profile (e.g., at pH 2, 5, 7.4, and 9) is critical.

  • Solvent: While aqueous solubility is paramount, understanding solubility in common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) is important for synthetic and formulation purposes.

  • Temperature: Solubility should be assessed at relevant temperatures, such as ambient temperature (25°C) and physiological temperature (37°C).

By systematically applying the protocols outlined in this guide, researchers and drug development professionals can generate a thorough and reliable solubility profile for this compound, enabling informed decisions in the progression of their research and development activities.

Navigating the Stability and Storage of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS 1198408-35-3), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's inherent stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity.

While specific, publicly available, long-term stability studies on this exact molecule are limited, this guide consolidates information from analogous compounds, general chemical principles of its functional groups, and standard industry practices for stability testing.

Chemical Profile and Inherent Stability

This compound possesses two key functional moieties that dictate its stability profile: the aminopyridine ring and the tert-butoxycarbonyl (Boc) protecting group.

  • Aminopyridine Core: Studies on similar aminopyridine compounds have demonstrated excellent chemical stability under a range of conditions, including refrigeration, room temperature, and even elevated temperatures for short durations when protected from light.[1][2] This suggests that the aminopyridine core of the molecule is robust.

  • Tert-butoxycarbonyl (Boc) Group: The Boc protecting group is widely used in organic synthesis due to its predictable stability. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.[] This acid-lability is the primary chemical vulnerability of the molecule.

Overall, the compound is expected to be stable under recommended storage conditions. However, exposure to acidic environments, strong oxidizing agents, and prolonged exposure to light and high temperatures should be avoided.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.Protects against atmospheric moisture and oxidation.
Light Protect from light.Aminopyridine derivatives can be light-sensitive.
Incompatibilities Avoid strong acids and strong oxidizing agents.Strong acids will cleave the Boc protecting group. Strong oxidizing agents can degrade the aminopyridine ring.

Potential Degradation Pathways

The primary anticipated degradation pathway for this molecule is the acid-catalyzed hydrolysis of the Boc group. This would result in the formation of 4-(6-aminopyridin-3-yl)piperidine. Other potential, though less likely under controlled conditions, degradation pathways could involve oxidation of the aminopyridine ring.

parent This compound degradation_product 4-(6-aminopyridin-3-yl)piperidine parent->degradation_product Acidic Hydrolysis (H+) oxidation_products Oxidized derivatives parent->oxidation_products Oxidation

Caption: Potential degradation pathways for the title compound.

Experimental Protocols for Stability Assessment

To generate specific stability data, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection would be suitable for monitoring the stability of this compound.

ParameterExample Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 7)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., ~275 nm)
Column Temperature 30 °C
Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL stock solution in acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) oxidation Oxidation (3% H₂O₂, RT, 24h) thermal Thermal Degradation (Solid & Solution, 60°C, 24h) photo Photolytic Degradation (Solid & Solution, UV light, 24h) neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc evaluate Evaluate Data (Peak Purity, Mass Balance) hplc->evaluate

Caption: Workflow for a forced degradation study.

Experimental Steps:

  • Acidic Degradation: Mix equal volumes of a 1 mg/mL sample solution in acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

  • Basic Degradation: Mix equal volumes of the sample solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix equal volumes of the sample solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[5]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.[5]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[5]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by the developed HPLC method.

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). The method should be able to resolve the parent peak from all degradation product peaks. Perform mass balance calculations to account for the loss of the parent compound.

Conclusions

This compound is a relatively stable molecule under recommended storage conditions. The primary stability concern is the acid-lability of the Boc protecting group. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a cool, dry, dark place under an inert atmosphere and avoiding contact with acids and strong oxidizing agents—its integrity can be effectively preserved. For definitive stability data and shelf-life determination, a comprehensive forced degradation study and long-term stability testing under various ICH conditions are recommended.

References

The Pivotal Role of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule therapeutics often rely on the use of versatile, pre-functionalized building blocks. Among these, tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate has emerged as a cornerstone scaffold, particularly in the development of targeted therapies for oncology and potentially other therapeutic areas. Its unique structural architecture, featuring a reactive aminopyridine moiety, a conformationally constrained piperidine ring, and a strategically placed Boc-protecting group, offers medicinal chemists a powerful tool for constructing complex and highly active pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key applications, and medicinal chemistry significance of this pivotal intermediate, with a focus on its role in the development of next-generation kinase inhibitors.

Chemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the 6-amino position of the pyridine ring, a critical feature for its use in multi-step syntheses.

Several synthetic routes to this intermediate have been reported, often starting from readily available pyridines and piperidines. A common strategy involves the coupling of a protected piperidine with a functionalized pyridine, followed by the introduction of the amino group.

Core Application in Kinase Inhibitor Development

The most prominent application of this compound is as a key building block in the synthesis of highly selective cyclin-dependent kinase (CDK) 4 and 6 inhibitors. These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

Palbociclib and Ribociclib: A Case Study in Targeted Cancer Therapy

Two landmark drugs, Palbociclib (Ibrance®) and Ribociclib (Kisqali®), both approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, feature the aminopyridine-piperidine core derived from this intermediate.[1][] In the synthesis of these drugs, the 6-amino group of the pyridine ring participates in a crucial coupling reaction with a pyrimidine-based fragment, forming the final drug substance.

The piperidine ring, in this context, serves as a non-planar linker that correctly orients the aminopyridine moiety for optimal binding to the kinase active site. The Boc-protecting group is removed in a later synthetic step to yield the final, active pharmaceutical ingredient.

Quantitative Biological Data

The potent and selective inhibitory activity of Palbociclib and Ribociclib against CDK4 and CDK6 highlights the importance of the aminopyridine-piperidine scaffold in achieving this biological profile.

CompoundTargetIC50 (nM)Reference
Palbociclib CDK411[3]
CDK616[3]
Ribociclib CDK410[4]
CDK639[4]

Signaling Pathway

Palbociclib and Ribociclib exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb pathway. In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, Palbociclib and Ribociclib prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1 checkpoint and thereby inhibiting the proliferation of cancer cells.[5][6][7]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Activation cluster_2 Rb Phosphorylation cluster_3 Cell Cycle Progression cluster_4 Inhibitor Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex pRb pRb CDK4/6-Cyclin D Complex->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Binds and Inhibits pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Palbociclib / Ribociclib Palbociclib / Ribociclib Palbociclib / Ribociclib->CDK4/6-Cyclin D Complex Inhibits

Caption: CDK4/6 Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

The following are generalized experimental protocols for key synthetic steps involving this compound, based on published procedures.

Synthesis of this compound

A common method for the synthesis of the title compound is the reduction of its nitro precursor.

Synthesis_Workflow A tert-butyl 4-(6-nitropyridin-3-yl) piperidine-1-carboxylate B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B C tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate B->C

Caption: General Synthetic Workflow for the Intermediate.

Protocol:

  • To a solution of tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added a catalytic amount of palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound, which can be used in the next step with or without further purification.

Coupling Reaction for the Synthesis of a Palbociclib/Ribociclib Precursor

This protocol describes the coupling of the aminopyridine intermediate with a suitable pyrimidine derivative.

Protocol:

  • To a solution of this compound and the appropriate chloro- or bromo-pyrimidine derivative in a suitable solvent (e.g., toluene, dioxane, or DMF) is added a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).

  • A base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate) is added to the reaction mixture.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the reaction progress monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired coupled product.

Broader Applications and Future Directions

While the role of this compound is well-established in the synthesis of CDK4/6 inhibitors, the aminopyridine-piperidine scaffold is of significant interest in other areas of medicinal chemistry.

Central Nervous System (CNS) Disorders

The aminopyridine moiety is a known pharmacophore for various CNS targets. For instance, derivatives of aminopyridine have been investigated as potential treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis. The piperidine ring can modulate physicochemical properties like lipophilicity and basicity, which are critical for brain penetration. There is potential for derivatives of this compound to be explored as modulators of dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological conditions.[5][8]

Other Kinase Targets

The aminopyridine scaffold is a versatile "hinge-binding" motif that can be adapted to target other kinases beyond CDKs. By modifying the substituents on the pyridine and piperidine rings, and by varying the nature of the coupled aromatic system, medicinal chemists can potentially develop selective inhibitors for other kinase families implicated in cancer and inflammatory diseases.

Conclusion

This compound is a testament to the power of strategic molecular design in modern drug discovery. Its pivotal role in the synthesis of blockbuster drugs like Palbociclib and Ribociclib has solidified its importance as a high-value intermediate. The inherent versatility of the aminopyridine-piperidine scaffold suggests that its applications will continue to expand, offering exciting opportunities for the development of novel therapeutics for a wide range of diseases. As our understanding of the structural requirements for targeting various biological macromolecules deepens, we can expect to see this remarkable building block at the heart of many future drug discovery success stories.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound (CAS No. 1198408-35-3) is a valuable building block in medicinal chemistry. Its structure, featuring a protected piperidine ring coupled with an aminopyridine moiety, makes it a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The following protocol outlines a reliable method for its preparation via catalytic hydrogenation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis protocol described below.

ParameterValueReference
Starting Materialtert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate[1]
Molecular Weight277.36 g/mol
CAS Number1198408-35-3[1]
YieldQuantitative[1]
Mass Spectrometry(M+H)⁺ = 278 m/z[1]

Experimental Protocol

This protocol details the synthesis of this compound via the reduction of its corresponding nitro-precursor.

Materials:

  • tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol)[1]

  • Ethanol (300 mL)[1]

  • Ethyl acetate (75 mL)[1]

  • Palladium on carbon (10% Pd/C, 1.32 g)[1]

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth

  • Dichloromethane

Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol) in a solvent mixture of ethanol (300 mL) and ethyl acetate (75 mL).[1]

  • Catalyst Addition: To the solution, carefully add palladium on carbon (1.32 g).[1]

  • Hydrogenation: Displace the atmosphere in the flask with hydrogen gas twice. Stir the reaction mixture overnight under a hydrogen atmosphere, maintained by a hydrogen balloon or a hydrogenation apparatus.[1]

  • Reaction Monitoring: Monitor the completion of the reaction using a suitable analytical technique, such as LC/MS.[1]

  • Work-up: Once the reaction is complete, purge the reaction mixture with nitrogen gas.[1]

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake several times with ethyl acetate.[1]

  • Solvent Removal: Combine the filtrate and the washings. Add dichloromethane to the combined organic solution and evaporate the solvents to dryness using a rotary evaporator.[1]

  • Final Product: Add dichloromethane again and concentrate the solution under vacuum to obtain the target product, this compound, in quantitative yield.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Starting Material: tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate Reaction Hydrogenation: - Dissolve in Ethanol/Ethyl Acetate - Add Pd/C catalyst - Stir under H₂ atmosphere overnight Start->Reaction Reaction Setup Workup Work-up: - Purge with N₂ - Filter through diatomaceous earth - Wash with Ethyl Acetate Reaction->Workup Reaction Completion Isolation Product Isolation: - Combine filtrate and washings - Add Dichloromethane - Evaporate to dryness - Concentrate under vacuum Workup->Isolation Purification End Final Product: This compound Isolation->End Final Product

Caption: Synthetic workflow for the preparation of the target compound.

This protocol provides a straightforward and high-yielding method for the synthesis of this compound, which is essential for the advancement of drug discovery and development programs. Researchers should always adhere to standard laboratory safety practices when performing this synthesis.

References

Application Notes and Protocols: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate from its nitro precursor, Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate. The primary synthetic route described is the reduction of the aromatic nitro group via catalytic hydrogenation, a widely employed, efficient, and scalable method in medicinal chemistry and pharmaceutical development.

Introduction

This compound (CAS No: 1198408-35-3) is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a protected piperidine nitrogen and a reactive primary aromatic amine, allowing for selective derivatization and its use as a key intermediate in the synthesis of complex molecules. The reduction of the corresponding nitro-pyridine precursor is a critical step in its preparation. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, selectivity, and the ease of catalyst removal from the reaction mixture.

Reaction Scheme

The synthesis involves the chemical reduction of a nitro group to an amine.

reactant Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate product This compound reactant->product reagents H₂ (g) 10% Pd/C Ethanol reagents->reactant

Caption: Reaction scheme for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate
Product This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen Gas (H₂)
Solvent Ethanol (EtOH)
Reaction Temperature Room Temperature (approx. 25 °C)
Reaction Time 4-16 hours
Typical Yield 95-99%
Product Purity (Typical) >98%

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate.

Materials:

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

  • 10% Palladium on Carbon (50% wet)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® (diatomaceous earth)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a suitable hydrogenation vessel, add Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (1.0 eq).

    • Add ethanol as the solvent (approximately 10-20 mL per gram of starting material).

    • Carefully add 10% Palladium on Carbon (50% wet) to the mixture (typically 5-10 mol% of palladium relative to the substrate).

  • Inerting the System:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation:

    • Evacuate the vessel and introduce hydrogen gas. For a balloon setup, the balloon is simply attached. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed. The reaction time can vary from 4 to 16 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Dilute the reaction mixture with additional ethanol.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium on carbon catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely and handle it with care.

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation:

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow

start Start setup Reaction Setup: - Add nitro precursor, ethanol, and Pd/C to vessel start->setup inert Inerting: - Evacuate and backfill with Nitrogen (3x) setup->inert hydrogenate Hydrogenation: - Introduce Hydrogen Gas - Stir at Room Temperature inert->hydrogenate monitor Reaction Monitoring: - TLC or LC-MS hydrogenate->monitor workup Work-up: - Purge with Nitrogen - Filter through Celite monitor->workup Reaction Complete isolate Isolation: - Concentrate filtrate under reduced pressure workup->isolate purify Purification (Optional): - Recrystallization or Column Chromatography isolate->purify end End Product purify->end cluster_reactants Reactants & Reagents reactant Nitro Precursor product Amine Product reactant->product Catalytic Hydrogenation catalyst Pd/C Catalyst catalyst->product Catalytic Hydrogenation hydrogen Hydrogen Source (H₂) hydrogen->product Catalytic Hydrogenation solvent Solvent (Ethanol) solvent->product Catalytic Hydrogenation

Application Notes and Protocols: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a bifunctional building block featuring a Boc-protected piperidine ring and a reactive aminopyridine moiety, is a valuable intermediate in modern organic synthesis. Its structure is particularly relevant in the field of medicinal chemistry, where it serves as a key component in the construction of complex heterocyclic scaffolds. This document provides an overview of its application, primarily focusing on its role in the synthesis of potent and selective kinase inhibitors, along with detailed experimental protocols.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a precursor for the synthesis of various kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK). The aminopyridine portion of the molecule can readily undergo nucleophilic aromatic substitution or coupling reactions, while the piperidine core provides a versatile scaffold for further functionalization, influencing the physicochemical properties and biological activity of the final compound.

A notable application of this building block is in the synthesis of advanced CDK4/6 inhibitors. These inhibitors are crucial in the development of targeted therapies for various cancers. The general synthetic strategy involves the coupling of the aminopyridine nitrogen with a suitably functionalized pyrimidine core.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reduction of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate.

Diagram of the Synthesis of this compound

G cluster_0 Synthesis of the Building Block Nitro Precursor tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate Product This compound Nitro Precursor->Product Reduction Reagents H₂, Pd/C Reagents->Product

Caption: General reaction scheme for the synthesis of the title building block.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the nitro-precursor to the desired amino-product.

Materials:

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • To a reaction vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate and ethanol.

  • Carefully add 10% palladium on carbon to the mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ParameterValue
Starting Material1.0 equivalent
Catalyst~10 mol%
SolventEthanol
TemperatureRoom Temp.
Reaction Time2-4 hours
Yield >95%

Diagram of the Experimental Workflow for Synthesis

G cluster_1 Synthesis Workflow Step1 Combine Reactants and Catalyst Step2 Hydrogenation Step1->Step2 Step3 Reaction Monitoring Step2->Step3 Step4 Filtration Step3->Step4 Step5 Concentration Step4->Step5 Product Final Product Step5->Product

Caption: Workflow for the synthesis of the aminopyridine building block.

Protocol 2: Application in the Synthesis of a CDK4/6 Inhibitor Intermediate

This protocol outlines the coupling of this compound with a di-substituted pyrimidine, a key step in the synthesis of certain CDK4/6 inhibitors.

Materials:

  • This compound

  • 2,4-dichloro-5-methoxypyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a reaction vessel, dissolve this compound in n-butanol.

  • Add 2,4-dichloro-5-methoxypyrimidine and diisopropylethylamine to the solution.

  • Heat the reaction mixture to reflux and stir for the specified time.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

ParameterValue
Building Block1.0 equivalent
2,4-dichloro-5-methoxypyrimidine1.1 equivalents
Diisopropylethylamine (DIPEA)2.0 equivalents
Solventn-Butanol
TemperatureReflux (~117 °C)
Reaction Time12-24 hours
Product tert-butyl 4-(6-((2-chloro-5-methoxypyrimidin-4-yl)amino)pyridin-3-yl)piperidine-1-carboxylate
Yield ~80-90%

Diagram of the Coupling Reaction

G cluster_2 Coupling Reaction for CDK4/6 Inhibitor Synthesis BuildingBlock This compound CoupledProduct Coupled Intermediate BuildingBlock->CoupledProduct Pyrimidine 2,4-dichloro-5-methoxypyrimidine Pyrimidine->CoupledProduct Reagents DIPEA, n-Butanol, Reflux Reagents->CoupledProduct

Caption: Reaction scheme for the coupling of the building block with a pyrimidine.

Conclusion

This compound is a versatile and valuable building block in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. The protocols provided herein offer a foundation for its synthesis and subsequent application in the construction of complex drug candidates. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

Application Notes and Protocols: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in GLP-1 Receptor Agonist Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2][3] The GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[2][4] The therapeutic success of peptide-based GLP-1 receptor agonists has spurred the search for novel, orally bioavailable small-molecule agonists.

This document provides detailed application notes and protocols for the prospective use of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate as a foundational scaffold in the design and development of novel small-molecule GLP-1 receptor agonists. While this specific molecule is more commonly documented as a pharmaceutical intermediate in other contexts[5][6], its aminopyridine-piperidine core represents a promising starting point for a medicinal chemistry campaign targeting the GLP-1 receptor. Structural innovations, including modifications to piperidine rings, are a known strategy in the development of small-molecule GLP-1 agonists.[]

These guidelines will detail the rationale for its use, potential synthetic modifications, and the requisite experimental protocols for screening and characterization, from initial in vitro assays to in vivo efficacy studies.

Application Notes

Rationale for Scaffold Selection

The aminopyridine-piperidine moiety offers several advantages as a scaffold for a GLP-1 receptor agonist discovery program:

  • Structural Rigidity and Vectorial Diversity : The piperidine ring provides a rigid, three-dimensional structure that can be functionalized at multiple points. This allows for the precise spatial orientation of substituents to interact with the GLP-1 receptor binding pocket.

  • Hydrogen Bonding Capabilities : The aminopyridine nitrogen atoms can act as hydrogen bond donors and acceptors, which are critical for receptor-ligand interactions.

  • Synthetic Tractability : The Boc-protected piperidine and the amino group on the pyridine ring provide orthogonal handles for a variety of chemical modifications, allowing for the rapid generation of a diverse compound library.

  • Favorable Physicochemical Properties : The scaffold has a molecular weight and lipophilicity that can be fine-tuned to achieve desirable pharmacokinetic properties for oral drug development.

Medicinal Chemistry Strategy

A focused library of compounds can be generated from this compound to explore the structure-activity relationship (SAR) at the GLP-1 receptor. Key modifications would include:

  • Acylation/Sulfonylation of the Aminopyridine : The 6-amino group can be acylated or sulfonylated with a variety of carboxylic acids or sulfonyl chlorides to introduce diverse functional groups that can probe different regions of the receptor binding pocket.

  • Modification of the Piperidine Nitrogen : Following deprotection of the Boc group, the secondary amine of the piperidine can be alkylated, acylated, or used in reductive amination reactions to introduce further diversity.

  • Scaffold Hopping and Ring Modifications : Advanced strategies could involve replacing the piperidine with other saturated heterocycles or introducing unsaturation into the piperidine ring to alter the conformational properties of the molecule.[]

The goal of this synthetic effort is to identify compounds with high affinity and potency for the GLP-1 receptor, while also optimizing for selectivity and drug-like properties.

Key Experimental Assays

A tiered approach to screening and characterization is recommended:

  • Primary Screening : High-throughput screening of the compound library using an in vitro assay that measures GLP-1 receptor activation, such as a cAMP accumulation assay.

  • Secondary Screening : Characterization of hits from the primary screen in orthogonal in vitro assays, such as a reporter gene assay or a calcium mobilization assay, to confirm on-target activity and determine potency (EC50).

  • In Vitro ADME/Tox : Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.

  • In Vivo Efficacy Studies : Evaluation of lead compounds in animal models of diabetes and obesity, such as db/db mice or diet-induced obese (DIO) mice, to assess their effects on glucose control and body weight.[8][9]

Data Presentation

Quantitative data from the experimental assays should be summarized in tables for clear comparison of compound performance.

Table 1: In Vitro Activity of Novel GLP-1 Receptor Agonists

Compound IDGLP-1R Binding Affinity (Ki, nM)GLP-1R Functional Potency (EC50, nM) (cAMP Assay)GLP-1R Functional Efficacy (% of GLP-1) (cAMP Assay)
TAPC-0011500250085
TAPC-002750120092
TAPC-0035085105
GLP-1 (7-36)510100

Table 2: In Vivo Efficacy of Lead Compound TAPC-003 in a db/db Mouse Model

Treatment GroupDose (mg/kg)Change in Blood Glucose (mg/dL)Change in Body Weight (%)HbA1c Reduction (%)
Vehicle-+25+5+0.2
TAPC-00310-80-8-1.5
TAPC-00330-120-12-2.1
Semaglutide0.1-150-15-2.5

Experimental Protocols

Protocol 1: In Vitro GLP-1 Receptor cAMP Accumulation Assay

This protocol describes a method for measuring the ability of test compounds to stimulate cAMP production in a cell line stably expressing the human GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP1R)

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX

  • Test compounds and reference agonist (GLP-1 (7-36))

  • HTRF cAMP detection kit

  • 384-well white microplates

Procedure:

  • Cell Preparation : Culture HEK293-hGLP1R cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to a density of 2,500 cells per 5 µL.

  • Compound Preparation : Prepare serial dilutions of test compounds and the reference agonist in assay buffer. The final assay concentrations should typically range from 1 pM to 100 µM.

  • Assay Plate Setup :

    • Add 5 µL of the cell suspension to each well of a 384-well plate.

    • Add 5 µL of the diluted test compounds or reference agonist to the appropriate wells.

    • Add 5 µL of assay buffer to the control wells.

  • Incubation : Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection :

    • Add 5 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 5 µL of the HTRF anti-cAMP cryptate reagent to each well.

  • Final Incubation : Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition : Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis : Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to the response of the reference agonist. Determine the EC50 values for each compound using a four-parameter logistic fit.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol outlines a procedure to assess the effect of a test compound on glucose tolerance in a diabetic mouse model.

Materials:

  • db/db mice (8-10 weeks old)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimation and Fasting : Acclimate the mice to handling for one week. Fast the mice for 6 hours before the start of the experiment, with free access to water.

  • Baseline Blood Glucose : At t = -30 minutes, measure the baseline blood glucose from a tail snip.

  • Compound Administration : Administer the test compound or vehicle via oral gavage.

  • Glucose Challenge : At t = 0 minutes, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring : Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis : Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values between the treated and vehicle groups using an appropriate statistical test (e.g., ANOVA).

Mandatory Visualizations

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Enhances Epac2->Insulin_Granules Promotes

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Drug_Discovery_Workflow Start Scaffold Selection: tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate Library Compound Library Synthesis Start->Library PrimaryScreen Primary Screening: In Vitro cAMP Assay Library->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitID->Library Inactive SecondaryScreen Secondary Screening: Potency & Efficacy HitID->SecondaryScreen Active Hits ADME In Vitro ADME/Tox SecondaryScreen->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->Library InVivo In Vivo Efficacy Studies (e.g., OGTT in db/db mice) LeadOpt->InVivo Optimized Leads Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: GLP-1 Receptor Agonist Discovery Workflow.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare HEK293-hGLP1R Cell Suspension C Dispense Cells and Compounds into 384-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at RT for 30 min C->D E Add HTRF Detection Reagents D->E F Incubate at RT for 60 min (dark) E->F G Read Plate at 620nm & 665nm F->G H Calculate Signal Ratio and Normalize Data G->H I Determine EC50 Values H->I

Caption: Workflow for the In Vitro cAMP Accumulation Assay.

References

Application Notes and Protocols: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in the Synthesis of Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate as a key building block in the synthesis of novel peptide mimetics. This versatile scaffold offers a unique combination of a rigid piperidine core and a reactive aminopyridine moiety, enabling the creation of structurally diverse and biologically active compounds.

Introduction

Peptide mimetics are a class of molecules designed to mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they often exhibit improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better oral bioavailability, compared to their natural peptide counterparts. The incorporation of rigid cyclic scaffolds, such as the piperidine ring system, is a common strategy to introduce conformational constraints into a peptide backbone, which can lead to higher binding affinity and selectivity for a biological target.

The building block, this compound (CAS No: 1198408-35-3), provides a valuable scaffold for peptide mimetic design.[1] The Boc-protected piperidine allows for controlled, stepwise synthesis, while the 6-aminopyridin-3-yl group can serve as a bioisosteric replacement for a natural amino acid residue or as a handle for further functionalization. The aminopyridine moiety can engage in hydrogen bonding and other interactions with biological targets. Piperidine-containing peptide analogues have been explored as inhibitors of various enzymes and as antibacterial agents.[2][3]

Application: Synthesis of a Dipeptide Mimetic as a Potential Serine Protease Inhibitor

This protocol describes the synthesis of a dipeptide mimetic by coupling this compound with an N-terminally protected amino acid, followed by deprotection. This dipeptide mimetic could serve as a foundational structure for building more complex molecules targeting enzymes like serine proteases, where the aminopyridine could interact with the catalytic site.

Quantitative Data for Synthesis

Table 1: Reagents for the Synthesis of the Dipeptide Mimetic

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mg)Volume (mL)
This compound291.401.0291-
Boc-L-Alanine189.211.1208-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.2456-
DIPEA (N,N-Diisopropylethylamine)129.242.53230.44
DMF (N,N-Dimethylformamide)73.09--10
Trifluoroacetic Acid (TFA)114.02--5
Dichloromethane (DCM)84.93--5

Table 2: Summary of Reaction Products and Yield

Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (mg)Actual Yield (mg)Percent Yield (%)
Boc-Ala-(this compound)C23H36N4O5464.5646540988
H-Ala-(4-(6-aminopyridin-3-yl)piperidine) (TFA salt)C12H19N4+ (free base)219.30 (free base)---

Experimental Protocols

Protocol 1: Synthesis of the Boc-Protected Dipeptide Mimetic

This protocol details the coupling of this compound with Boc-L-Alanine using HATU as the coupling agent.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (291 mg, 1.0 mmol) and Boc-L-Alanine (208 mg, 1.1 mmol) in anhydrous DMF (10 mL).

  • Addition of Reagents: To the solution, add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of DIPEA (0.44 mL, 2.5 mmol) at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the pure Boc-protected dipeptide mimetic as a white solid.

Protocol 2: Boc-Deprotection of the Dipeptide Mimetic

This protocol describes the removal of the Boc protecting group to yield the final dipeptide mimetic.

  • Reaction Setup: Dissolve the Boc-protected dipeptide mimetic (409 mg, 0.88 mmol) in a 1:1 mixture of TFA and DCM (10 mL total volume).

  • Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Removal of Volatiles: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • Final Product: The resulting product, the TFA salt of the deprotected dipeptide mimetic, can be used in the next step without further purification.

Visualizations

experimental_workflow start Starting Materials: - this compound - Boc-L-Alanine coupling Peptide Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Flash Chromatography workup->purification boc_product Boc-Protected Dipeptide Mimetic purification->boc_product deprotection Boc Deprotection (TFA, DCM) boc_product->deprotection final_product Final Dipeptide Mimetic (TFA Salt) deprotection->final_product

Caption: Experimental workflow for the synthesis of the dipeptide mimetic.

signaling_pathway cluster_serine_protease Serine Protease Active Site catalytic_triad Catalytic Triad (Ser, His, Asp) cleavage_products Cleavage Products catalytic_triad->cleavage_products substrate_binding_pocket Substrate Binding Pocket peptide_mimetic Dipeptide Mimetic (Inhibitor) peptide_mimetic->catalytic_triad Competitive Inhibition natural_substrate Natural Peptide Substrate natural_substrate->catalytic_triad Binding & Cleavage logical_relationship cluster_features Key Structural Features cluster_properties Resulting Properties in Peptide Mimetic building_block This compound piperidine Rigid Piperidine Scaffold building_block->piperidine aminopyridine Aminopyridine Moiety building_block->aminopyridine boc_group Boc-Protecting Group building_block->boc_group conformational_constraint Conformational Constraint piperidine->conformational_constraint h_bonding Hydrogen Bonding Potential aminopyridine->h_bonding synthetic_control Controlled Synthesis boc_group->synthetic_control

References

Application Notes and Protocols: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in the preparation of various active pharmaceutical ingredients. The following sections outline two primary synthetic methodologies: photocatalytic amination and catalytic reduction of a nitro-aromatic precursor.

Introduction

This compound is a valuable building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Ribociclib, a targeted therapy for the treatment of ER-positive and HER2-negative breast cancer.[1] The purity and yield of this intermediate are critical for the efficiency of the overall drug manufacturing process.

Physicochemical Properties

PropertyValue
CAS Number 571188-59-5
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol [2][3]
Appearance Solid (white or off-white)[4]
Melting Point 131.8-132.2 °C
Solubility Poorly soluble in water; Soluble in organic solvents like dichloromethane.[4]

Synthetic Methodologies

Two primary routes for the synthesis of this compound are detailed below, offering flexibility in terms of reaction conditions and starting materials.

Method 1: Visible Light-Mediated Photocatalytic Amination

This modern approach utilizes a photocatalyst to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate in a single step, offering a streamlined synthesis.[5]

Reaction Scheme:

G cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Target_Product tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate 2-Aminopyridine->Target_Product Boc-piperazine tert-butyl piperazine-1-carboxylate Boc-piperazine->Target_Product Catalyst Acridine Salt Photocatalyst Oxidant Oxygen + TEMPO Solvent 1,2-dichloroethane Light Blue LED Irradiation Time 10 h

Caption: Photocatalytic synthesis workflow.

ParameterValueReference
Yield 95%[5][6]
Purity High (purified by column chromatography)[5][6]
Appearance Colorless white solid[5][6]
  • To a reaction vessel, add 2-aminopyridine, tert-butyl piperazine-1-carboxylate, an acridine salt visible light catalyst, and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO).[6]

  • Add anhydrous 1,2-dichloroethane as the solvent.[6]

  • Purge the reaction environment with oxygen three times.[6]

  • Irradiate the mixture with a blue LED light source for 10 hours.[5][6]

  • Upon completion of the reaction, filter the solution.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.[5][6]

Method 2: Catalytic Reduction of a Nitro Precursor

This classic and robust method involves the reduction of a nitro-substituted pyridine ring to the corresponding amine. The reaction is typically high-yielding and uses standard hydrogenation conditions.

Reaction Scheme:

G cluster_conditions Reaction Conditions Nitro_Precursor tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Target_Product tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Nitro_Precursor->Target_Product H₂, Pd/C Catalyst 10% Palladium on Carbon (Pd/C) Solvent Ethanol or Methanol/Ethyl Acetate Temperature Room Temperature Time 3-16 hours

Caption: Catalytic reduction synthesis workflow.

ParameterValueReference
Yield 92.03% - 97%[1][7]
Purity 98.8% - >99%[7]
Appearance White to pale orange solid[7]
  • In a suitable reaction vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in a solvent such as anhydrous ethanol, methanol, or a mixture of ethanol and ethyl acetate.[1][7]

  • Add a 10% palladium on carbon (Pd/C) catalyst (typically 50% wet) to the solution.[1]

  • Evacuate the reaction system and backfill with hydrogen gas (this may be repeated). The reaction can be run under a hydrogen balloon or pressurized to approximately 50 psi.[1][7]

  • Stir the reaction mixture at room temperature for a period ranging from 3 to 16 hours.[1]

  • Monitor the reaction for completion.

  • Once complete, carefully remove the hydrogen atmosphere and purge with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the target compound.[1]

Role in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Ribociclib.

G cluster_synthesis Ribociclib Synthesis Pathway A tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate C Coupling Reaction A->C B Coupling Partner (e.g., pyrimidine derivative) B->C D Deprotection (Boc removal) C->D E Further Functionalization D->E F Ribociclib E->F

Caption: Role as an intermediate in Ribociclib synthesis.

Safety and Handling

  • Handling: Use in a well-ventilated area.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light.

  • Hazards: May be harmful if swallowed.[8] Standard laboratory personal protective equipment should be worn.

Conclusion

The synthesis of this compound can be achieved through multiple efficient routes. The choice of method may depend on the available starting materials, equipment, and desired scale of production. The protocols provided herein offer robust and high-yielding procedures for obtaining this critical pharmaceutical intermediate.

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document provides detailed protocols for the deprotection of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate to yield 4-(6-aminopyridin-3-yl)piperidine. This resulting amine is a valuable building block in medicinal chemistry, notably as a scaffold for the development of kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The protocols outlined below describe two common and effective methods for Boc deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in 1,4-dioxane.

The deprotected product, 4-(6-aminopyridin-3-yl)piperidine, serves as a key structural motif in the design of inhibitors for pathways such as the PI3K/AKT/mTOR and JAK/STAT signaling cascades. Dysregulation of these pathways is implicated in numerous pathologies, making inhibitors derived from this scaffold promising therapeutic candidates.

Data Presentation

The selection of a deprotection method often depends on the substrate's sensitivity to acidic conditions and the desired final salt form. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-protected aminopyridinyl piperidines.

Deprotection MethodReagentsSolventTypical Reaction TimeTypical TemperatureEstimated Yield (%)Notes
Method ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hoursRoom Temperature>90%Yields the trifluoroacetate salt; requires basic work-up to obtain the free amine.
Method B4M Hydrogen Chloride (HCl)1,4-Dioxane1 - 4 hoursRoom TemperatureHighOften yields the hydrochloride salt directly, which may precipitate from the reaction mixture.[1]

Yields are estimated based on general procedures for Boc deprotection of similar piperidine and piperazine derivatives, as specific quantitative data for this exact substrate is not widely published. Purity is typically high (>95%) after appropriate work-up and purification.

Experimental Protocols

The following are detailed experimental protocols for the two primary methods of Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group to yield the trifluoroacetate salt of 4-(6-aminopyridin-3-yl)piperidine, followed by a work-up to isolate the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • To the stirred solution, slowly add TFA (5-10 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected free amine, 4-(6-aminopyridin-3-yl)piperidine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous (optional, for dissolving the substrate)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add the 4M HCl in 1,4-dioxane solution (3-5 eq) to the starting material. If the starting material has poor solubility, a minimal amount of anhydrous 1,4-dioxane can be added to facilitate dissolution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to yield 4-(6-aminopyridin-3-yl)piperidine as its hydrochloride salt.

Visualizations

Experimental Workflow

G Experimental Workflow for Boc Deprotection cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up and Isolation start Dissolve this compound in Solvent reagent_addition Add Deprotection Reagent (TFA/DCM or HCl/Dioxane) start->reagent_addition reaction Stir at Room Temperature (1-4 hours) reagent_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench and Neutralize (if TFA) or Precipitate (if HCl) monitoring->workup extraction Solvent Extraction and Drying workup->extraction concentration Concentrate under Reduced Pressure extraction->concentration purification Purification (if necessary) concentration->purification product Isolated Product: 4-(6-aminopyridin-3-yl)piperidine purification->product

Caption: General experimental workflow for the Boc deprotection.

Signaling Pathway Context

The deprotected product, 4-(6-aminopyridin-3-yl)piperidine, is a key building block for synthesizing inhibitors of important cellular signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways, which are often dysregulated in cancer and inflammatory diseases.

G Target Signaling Pathways for 4-(6-aminopyridin-3-yl)piperidine Derivatives cluster_0 PI3K/AKT/mTOR Pathway cluster_1 JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth and Proliferation mTOR->Proliferation1 JAK JAK STAT STAT JAK->STAT Transcription Gene Transcription (Inflammation, Immunity) STAT->Transcription Inhibitor 4-(6-aminopyridin-3-yl)piperidine -based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->JAK Inhibition

Caption: Inhibition of key signaling pathways by derivatives.

References

Application Notes and Protocols for the Analysis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate assessment of purity, identity, and quantity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method using a C18 column is recommended for the analysis of this compound. The pyridine moiety provides a chromophore for UV detection.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound by assessing the main peak area relative to impurity peaks.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water for Mobile Phase A and 1 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the sample diluent to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample by the area normalization method.

Quantitative Data: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS is a powerful tool for confirming the identity of the target compound by its mass-to-charge ratio (m/z) and for identifying potential impurities. The use of electrospray ionization (ESI) in positive ion mode is suitable for this compound due to the presence of basic nitrogen atoms.[1]

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • Chromatographic conditions as described in the HPLC protocol.

  • Sample prepared as described in the HPLC protocol.

Procedure:

  • LC Separation: Perform the chromatographic separation using the same conditions as the HPLC method.

  • Mass Spectrometry Detection: Set the mass spectrometer to operate in positive ion mode. Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Extract the mass spectrum for the main peak and compare the observed m/z with the theoretical exact mass of the protonated molecule [M+H]⁺. Analyze the mass spectra of any impurity peaks to aid in their identification.

Quantitative Data: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Expected [M+H]⁺ ~278.19 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration (for ¹H).

Expected ¹H and ¹³C NMR Data (Predicted)

The following tables summarize the predicted chemical shifts based on the analysis of structurally similar compounds. Actual shifts may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl (Boc)~1.45Singlet9H
Piperidine CH₂ (axial)~1.60 - 1.80Multiplet4H
Piperidine CH~2.60 - 2.80Multiplet1H
Piperidine CH₂ (equatorial)~4.10 - 4.30Multiplet4H
Pyridine NH₂~5.80Broad Singlet2H
Pyridine H-5~6.50Doublet1H
Pyridine H-4~7.30Doublet of Doublets1H
Pyridine H-2~8.00Doublet1H

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28.5
Piperidine C-3, C-5~32.0
Piperidine C-4~40.0
Piperidine C-2, C-6~45.0
tert-Butyl C(CH₃)₃~79.5
Pyridine C-5~108.0
Pyridine C-3~125.0
Pyridine C-4~138.0
Pyridine C-2~148.0
Pyridine C-6~158.0
Carbonyl (Boc)~155.0

Visualizations

Experimental Workflow for HPLC/LC-MS Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC/LC-MS System cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve autosampler Autosampler Injection dissolve->autosampler Inject into system column C18 Column Separation autosampler->column detector UV Detector (HPLC) / MS Detector (LC-MS) column->detector chromatogram Generate Chromatogram detector->chromatogram mass_spec Generate Mass Spectrum detector->mass_spec analysis Purity Calculation / Identity Confirmation chromatogram->analysis mass_spec->analysis

Caption: Workflow for HPLC and LC-MS analysis.

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_techniques Analytical Techniques cluster_outputs Analytical Outputs compound Tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate HPLC HPLC compound->HPLC LCMS LC-MS compound->LCMS NMR NMR compound->NMR Purity Purity (%) HPLC->Purity determines LCMS->Purity supports Identity Molecular Weight (m/z) LCMS->Identity confirms Structure Chemical Structure NMR->Structure elucidates

Caption: Interrelation of analytical methods.

References

Application Note: HPLC Analysis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) protocol provides excellent resolution and sensitivity for purity assessment and content uniformity testing. This document offers a comprehensive guide, including sample preparation, detailed chromatographic conditions, and data analysis, to ensure reliable and reproducible results in a research or quality control setting.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its structure, incorporating both a piperidine and an aminopyridine moiety, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of this intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated RP-HPLC method suitable for the routine analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water)

  • Trifluoroacetic acid (TFA) (optional, 0.1% v/v in mobile phase to improve peak shape)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data acquisition and processing software

Chromatographic Conditions

A reverse-phase separation is employed to analyze the target compound. The conditions provided below are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Prepare serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

ParameterExpected Value
Retention Time (RT) Approx. 8.5 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation injection Inject Samples & Standards std_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System Setup hplc_system->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of Analyte peak_integration->quantification cal_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationships in HPLC Method Development

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_performance Performance Metrics organic_modifier Organic Modifier (Acetonitrile/Methanol) retention_time Retention Time organic_modifier->retention_time aqueous_phase Aqueous Phase (pH, Buffer) peak_shape Peak Shape aqueous_phase->peak_shape gradient Gradient Profile resolution Resolution gradient->resolution column_chem Column Chemistry (C18) column_chem->retention_time column_dim Dimensions (Length, Diameter) column_dim->resolution particle_size Particle Size particle_size->resolution retention_time->resolution peak_shape->resolution

Caption: Key parameters influencing HPLC separation performance.

Discussion

The developed RP-HPLC method is demonstrated to be suitable for the analysis of this compound. The use of a C18 column provides a good hydrophobic interaction with the analyte, leading to adequate retention. The aminopyridine moiety of the molecule allows for strong UV absorbance at 254 nm, enabling sensitive detection. The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. The addition of formic acid to the mobile phase helps to protonate the basic nitrogen atoms in the molecule, which minimizes peak tailing and improves chromatographic performance. For particularly basic compounds or if peak shape is still an issue, trifluoroacetic acid (TFA) can be a more effective ion-pairing agent.

Conclusion

This application note provides a detailed and reliable HPLC method for the analysis of this compound. The protocol is straightforward and utilizes standard HPLC instrumentation and reagents. The method is suitable for routine quality control, purity assessment, and stability studies in a drug development environment. The provided workflows and parameter relationships offer a comprehensive guide for both novice and experienced chromatographers.

Application Notes: Parallel Synthesis of Compound Libraries Utilizing a Novel Aminopyridine Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" is a versatile bifunctional scaffold molecule poised for the generation of diverse chemical libraries for high-throughput screening. Its structure incorporates a reactive 6-aminopyridine moiety and a Boc-protected piperidine, offering two distinct points for chemical diversification. This building block is particularly suited for the synthesis of compounds targeting a variety of biological systems, with a notable potential for the development of kinase inhibitors. Parallel synthesis, a key technology in modern drug discovery, enables the rapid generation of a multitude of discrete compounds from such a scaffold, significantly accelerating the hit-to-lead optimization process.

Core Structure and Diversification Strategy

The central scaffold presents two key functional groups for derivatization: the primary amino group on the pyridine ring and the secondary amine of the piperidine ring, which becomes available after deprotection of the tert-butyloxycarbonyl (Boc) group. This allows for a two-dimensional library synthesis approach.

A logical workflow for the parallel synthesis of a diverse compound library based on "this compound" would involve initial derivatization of the 6-amino group, followed by the removal of the Boc protecting group and subsequent derivatization of the piperidine nitrogen.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of "this compound" in a parallel synthesis format. These can be performed in multi-well plates or with automated synthesis platforms.

Protocol 1: Parallel Acylation of the 6-Aminopyridine Moiety

This protocol describes the reaction of the 6-amino group with a library of carboxylic acids to generate a diverse set of amides.

Materials and Reagents:

  • "this compound"

  • Library of diverse carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

Procedure:

  • Dispensing of Starting Material: To each well of a 96-well reaction block, add 50 µL of a 0.2 M solution of "this compound" in anhydrous DCM (10 µmol/well).

  • Dispensing of Carboxylic Acids: To each well, add 50 µL of a 0.22 M solution of a unique carboxylic acid from the library in anhydrous DCM (11 µmol/well).

  • Addition of Coupling Agents: To each well, add 50 µL of a 0.25 M solution of HOBt in anhydrous DMF (12.5 µmol/well), followed by 50 µL of a 0.25 M solution of DIC in anhydrous DCM (12.5 µmol/well).

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well. Extract with 200 µL of DCM. The organic layer can be separated and concentrated in vacuo.

  • Purification: The crude products can be purified by parallel flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the Piperidine Moiety

This protocol details the removal of the Boc protecting group to expose the piperidine nitrogen for further functionalization.

Materials and Reagents:

  • Acylated intermediates from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen source for evaporation

Procedure:

  • Dissolution: Dissolve the crude or purified products from Protocol 1 in 200 µL of anhydrous DCM in a new 96-well reaction block.

  • Addition of TFA: To each well, add 200 µL of a 1:1 solution of TFA in DCM.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: Concentrate the contents of each well to dryness under a stream of nitrogen.

  • Neutralization (optional, for subsequent reactions): The resulting TFA salts can be used directly in some subsequent reactions or neutralized by dissolving in DCM and washing with a saturated aqueous sodium bicarbonate solution.

Protocol 3: Parallel Sulfonylation of the Piperidine Moiety

This protocol describes the derivatization of the deprotected piperidine nitrogen with a library of sulfonyl chlorides.

Materials and Reagents:

  • Deprotected intermediates from Protocol 2 (as free base or TFA salt)

  • Library of diverse sulfonyl chlorides (R-SO₂Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dispensing of Intermediates: To each well of a 96-well reaction block containing the dried intermediates from Protocol 2, add 100 µL of anhydrous DCM.

  • Addition of Base: Add 3 equivalents of TEA or DIPEA to each well.

  • Dispensing of Sulfonyl Chlorides: To each well, add 50 µL of a 0.25 M solution of a unique sulfonyl chloride from the library in anhydrous DCM (12.5 µmol/well).

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. The organic extracts can be washed with brine, dried over sodium sulfate, and concentrated. Purification can be achieved via parallel chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative set of reactions following the protocols described above.

Library Member ID R-COOH (Protocol 1) Yield (Protocol 1) Purity (Protocol 1) R-SO₂Cl (Protocol 3) Overall Yield Final Purity
L1-A Acetic Acid92%>95%Benzene-sulfonyl chloride85%>98%
L1-B 4-Methoxy-benzoic acid88%>95%Toluene-4-sulfonyl chloride81%>97%
L1-C Thiophene-2-carboxylic acid85%>93%Methane-sulfonyl chloride79%>95%
L2-A Cyclohexane-carboxylic acid90%>96%Benzene-sulfonyl chloride83%>98%
L2-B Furan-2-carboxylic acid83%>92%Toluene-4-sulfonyl chloride77%>96%
L2-C Pyridine-3-carboxylic acid80%>90%Methane-sulfonyl chloride75%>95%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation of 6-Aminopyridine cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Derivatization of Piperidine start This compound reagents1 Library of Carboxylic Acids (R-COOH) DIC, HOBt, DCM start->reagents1 product1 Boc-Protected Acylated Intermediates reagents1->product1 reagents2 TFA, DCM product1->reagents2 product2 Deprotected Intermediates (TFA Salts) reagents2->product2 reagents3 Library of Sulfonyl Chlorides (R'-SO2Cl) TEA, DCM product2->reagents3 final_product Final Compound Library reagents3->final_product

Caption: Parallel synthesis workflow for library generation.

Potential Biological Target: Kinase Signaling Pathway

Given that aminopyridine scaffolds are common in kinase inhibitors, a library derived from "this compound" could potentially target various protein kinases. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Growth Factor Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Potential Inhibitor (Library Compound) Inhibitor->Raf Inhibition Response Cell Proliferation, Survival Transcription->Response

Caption: Generic RTK signaling pathway targeted by kinase inhibitors.

Disclaimer: Due to a lack of specific published data on the use of "this compound" in parallel synthesis, the protocols and data presented are representative examples based on the known reactivity of its functional motifs. Researchers should optimize these conditions for their specific libraries and synthetic goals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis, focusing on two primary synthetic routes: Palladium-Catalyzed Cross-Coupling and a classical Nitroarene Reduction pathway.

Route 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)

This modern approach typically involves coupling a piperidine derivative with a functionalized aminopyridine. For instance, a Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings involving aminopyridines can be due to several factors:

  • Catalyst Inactivation: The amino group and the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1]

  • Inefficient Base: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base can promote side reactions.

  • Poor Quality Reagents: Boronic esters can degrade upon storage. Ensure your boronic acid or ester is pure and dry. Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodeboronation.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy, but excessive heat can lead to catalyst decomposition and byproduct formation.

Troubleshooting Steps:

  • Change Ligand: Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, RuPhos) which can stabilize the palladium catalyst and promote reductive elimination.

  • Screen Bases: Test a range of bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

  • Verify Reagent Quality: Use freshly opened or purified reagents and ensure solvents are anhydrous and degassed.

  • Optimize Temperature: Incrementally increase the reaction temperature while monitoring for product formation and decomposition.

Q2: I am observing significant amounts of a homocoupled byproduct of my piperidine-boronic ester. How can I minimize this?

A2: Homocoupling of boronic acids/esters is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Multiple vacuum/backfill cycles are recommended.[3]

  • Control Catalyst Addition: Add the palladium catalyst last, after all other reagents and solvents have been combined and degassed.

  • Modify Reaction Conditions: Lowering the reaction temperature or using a less active catalyst might reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My Buchwald-Hartwig amination reaction is sluggish and gives a complex mixture. What could be the problem?

A3: The unprotected amino group on the pyridine ring can interfere with the Buchwald-Hartwig reaction.

Troubleshooting Steps:

  • Protecting Group Strategy: Consider protecting the amino group on the pyridine ring (e.g., as an acetamide) before the coupling reaction.[4] This prevents self-coupling or catalyst inhibition. The protecting group can be removed in a subsequent step.

  • Ligand and Base Selection: Use a robust ligand system (e.g., BrettPhos, RuPhos) and a suitable base like LiHMDS, which has been shown to be effective for coupling unprotected 3-halo-2-aminopyridines.[5][6]

  • Purity of Starting Materials: Ensure the aryl halide and amine starting materials are free of impurities that could poison the catalyst.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction

This classical route typically involves the reaction of tert-butyl piperidine-1-carboxylate with a halo-nitropyridine (e.g., 5-bromo-2-nitropyridine) followed by the reduction of the nitro group.

Q1: The initial SNAr reaction is not going to completion. How can I improve the yield?

A1: SNAr reactions require significant activation of the aromatic ring by electron-withdrawing groups (like the nitro group).

Troubleshooting Steps:

  • Increase Temperature: These reactions often require heat. Refluxing in a high-boiling solvent like acetonitrile or DMF can improve reaction rates.

  • Add a Base: A non-nucleophilic base (e.g., DIPEA) can be used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

  • Check Starting Material Purity: Ensure the halo-nitropyridine is pure, as impurities can interfere with the reaction.

Q2: During the reduction of the nitro group, I am getting byproducts other than the desired amine. What are they and how can I avoid them?

A2: Catalytic hydrogenation of nitro groups can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species, especially if the reaction is incomplete. Over-reduction is also a potential issue, though less common for aromatic nitro groups under standard conditions.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed. If the reaction stalls, fresh catalyst can be added.

  • Optimize Hydrogen Pressure: While atmospheric pressure is often sufficient, some reactions may benefit from slightly elevated pressures (e.g., 50 psi).[7]

  • Catalyst Choice: Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[8] Ensure the catalyst is of good quality and activity.

  • Filtration: After the reaction, ensure the palladium catalyst is completely removed by filtering through a pad of Celite or a similar filter aid to prevent it from interfering with subsequent steps or purification.[8]

Byproduct Summary Tables

Table 1: Potential Byproducts in Palladium-Catalyzed Cross-Coupling
Byproduct NameStructureFormation PathwayMitigation Strategy
Piperidine Homocoupling Dimer(Boc-Piperidinyl)₂Oxidative coupling of the piperidine-boronic ester.Maintain a strict inert atmosphere; control catalyst loading and temperature.
Aminopyridine Homocoupling Dimer(2-Aminopyridin-5-yl)₂Reductive elimination from a bis(pyridyl)palladium intermediate.Use appropriate ligand-to-metal ratios; optimize reaction conditions.
Protodeboronated PiperidineBoc-piperidineReaction of the boronic ester with trace water or protic solvents.Use anhydrous solvents and reagents; degas thoroughly.
Dehalogenated Aminopyridine2-AminopyridineHydrodehalogenation side reaction.Choose appropriate ligand and base combination; avoid excessive temperatures.
Table 2: Potential Byproducts in SNAr & Nitro Reduction Pathway
Byproduct NameStructureFormation PathwayMitigation Strategy
Unreacted Starting Materialtert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylateIncomplete reduction of the nitro group.Increase reaction time, hydrogen pressure, or add fresh catalyst.
Nitroso Intermediatetert-butyl 4-(6-nitrosopyridin-3-yl)piperidine-1-carboxylatePartial reduction of the nitro group.Ensure reaction goes to completion; use a more active catalyst if necessary.
Hydroxylamine Intermediatetert-butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperidine-1-carboxylatePartial reduction of the nitro group.Drive the reaction to completion by optimizing conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for similar aminopyridine substrates.[3]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst/Solvent Addition: Under an argon atmosphere, add the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, 2-5 mol%). Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture with stirring at 85-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation

This protocol is based on standard procedures for nitroarene reduction.[7][8]

  • Reaction Setup: To a hydrogenation vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen (typically atmospheric pressure or up to 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-16 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visual Diagrams

Synthesis_Pathways cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: SNAr & Reduction 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Product_R1 Target Molecule 5-Bromo-2-aminopyridine->Product_R1 Piperidine Boronic Ester Piperidine Boronic Ester Piperidine Boronic Ester->Product_R1 Pd Catalyst / Ligand Pd Catalyst / Ligand Pd Catalyst / Ligand->Product_R1 K3PO4, Dioxane/H2O, Heat 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine Nitro Intermediate Nitro-Coupled Intermediate 5-Bromo-2-nitropyridine->Nitro Intermediate SNAr Boc-piperidine Boc-piperidine Boc-piperidine->Nitro Intermediate Product_R2 Target Molecule Nitro Intermediate->Product_R2 H2, Pd/C Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Catalyst/Ligand Inactivation? Start->Check_Catalyst Check_Atmosphere Homocoupling Observed? Start->Check_Atmosphere Check_Reagents Reagents/Solvents Pure & Dry? Start->Check_Reagents Sol_Catalyst Switch to bulky, e-rich ligand (e.g., SPhos, RuPhos) Check_Catalyst->Sol_Catalyst Yes Sol_Atmosphere Improve degassing procedure Ensure strict inert atmosphere Check_Atmosphere->Sol_Atmosphere Yes Sol_Reagents Use fresh boronic ester Use anhydrous, degassed solvents Check_Reagents->Sol_Reagents No Troubleshooting_Reduction Start Incomplete Nitro Reduction Check_Time Reaction Stalled? Start->Check_Time Check_Pressure Using Atmospheric H2? Start->Check_Pressure Check_Catalyst Catalyst Active? Start->Check_Catalyst Sol_Time Increase reaction time Add fresh catalyst Check_Time->Sol_Time Yes Sol_Pressure Increase H2 pressure (e.g., to 50 psi) Check_Pressure->Sol_Pressure Yes Sol_Catalyst Use fresh, high-quality Pd/C Check_Catalyst->Sol_Catalyst No

References

Technical Support Center: Purification of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique separates the target compound from unreacted starting materials and byproducts based on polarity. Recrystallization can also be employed as a final purification step to obtain highly pure material.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities depend on the synthetic route used. If a Suzuki coupling is employed, you may encounter unreacted 5-bromo-2-aminopyridine or tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, as well as palladium catalyst residues and boronic acid/ester-derived byproducts. In a Buchwald-Hartwig amination, residual palladium catalyst, phosphine ligands (and their oxides), and unreacted starting materials are common.

Q3: My purified compound appears as an oil, but the literature suggests it should be a solid. What should I do?

A3: The presence of residual solvent or minor impurities can prevent crystallization. Try co-evaporating your compound with a solvent in which it is sparingly soluble (e.g., heptane or diethyl ether) under reduced pressure to azeotropically remove the residual solvent. If it remains an oil, a high-purity seed crystal may be required to induce crystallization.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for final purification, especially for achieving very high purity. A C18 column with a mobile phase of water and acetonitrile, often containing a modifier like ammonium bicarbonate, can be effective.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Product is too polar and is retained on the silica gel. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar solvent mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) is recommended. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing and improve recovery of basic compounds.
Product co-elutes with a major impurity. Optimize the solvent system for better separation. Thin Layer Chromatography (TLC) with various solvent mixtures should be performed to find the optimal conditions before running the column. If separation on silica is difficult, consider using a different stationary phase like alumina or switching to reverse-phase chromatography.
Product is unstable on silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use neutral alumina for chromatography.
Problem 2: Product Contaminated with Palladium Catalyst
Possible Cause Solution
Palladium residues from a cross-coupling reaction. Pass a solution of the crude product through a pad of Celite® before concentrating and proceeding with chromatography. Specialized palladium scavengers can also be used. For minor residual palladium, a second column chromatography or recrystallization may be necessary.
Problem 3: Difficulty with Recrystallization

| Possible Cause | Solution | | Compound "oils out" instead of crystallizing. | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To avoid this, use a larger volume of solvent, cool the solution more slowly, and introduce a seed crystal. | | No crystal formation upon cooling. | The solution may not be sufficiently concentrated. Slowly evaporate the solvent until turbidity is observed, then add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. | | Poor recovery from recrystallization. | The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is recommended to identify the optimal recrystallization solvent. |

Experimental Protocols

The following are generalized protocols for the purification of this compound.

Silica Gel Column Chromatography
  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., heptane).

  • Loading: The silica-adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is from 100% heptane to a mixture of heptane and ethyl acetate, followed by ethyl acetate and then ethyl acetate with a small percentage of methanol. The fractions are collected in separate tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization
  • Solvent Selection: A suitable solvent or solvent pair is identified in which the compound is highly soluble at an elevated temperature and poorly soluble at room temperature.

  • Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period. The carbon is then removed by hot filtration.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

Purification Method Typical Purity Typical Recovery Key Parameters
Silica Gel Chromatography >95%60-90%Eluent system, column loading
Recrystallization >99%70-95%Solvent choice, cooling rate
Preparative HPLC >99.5%50-80%Column type, mobile phase

Purification Workflow

Purification_Workflow cluster_start Crude Product cluster_primary_purification Primary Purification cluster_analysis Purity Analysis cluster_final_purification Final Purification (Optional) cluster_end Final Product Crude Crude Product (from synthesis) Column Silica Gel Column Chromatography Crude->Column Initial Cleanup TLC_NMR TLC/NMR Analysis Column->TLC_NMR Assess Purity Recrystallization Recrystallization TLC_NMR->Recrystallization If solid & >95% pure Prep_HPLC Preparative HPLC TLC_NMR->Prep_HPLC If oil or <95% pure Pure_Product Pure Product (>99%) TLC_NMR->Pure_Product If >99% pure Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS: 1198408-35-3). This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My hydrogenation of the nitro-precursor is slow or incomplete. What are the common causes and solutions?

A1: Several factors can affect the efficiency of the catalytic hydrogenation of tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate. Here are some common issues and troubleshooting steps:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can lose activity over time or due to improper storage.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. The use of a wet catalyst can also be beneficial in some cases.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a sluggish reaction.

    • Solution: While a hydrogen balloon is often sufficient for small-scale reactions, for larger scales or stubborn reactions, using a hydrogenation apparatus with a higher and more consistent hydrogen pressure (e.g., a Parr shaker) is recommended.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents. Degassing the solvent before use can also be beneficial.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the purity of the nitro-precursor before starting the hydrogenation.

Q2: I am observing side products in my reaction. What are the likely impurities and how can I minimize them?

A2: The formation of byproducts can complicate purification and reduce the overall yield. Common side reactions include:

  • Incomplete Reduction: If the reaction is not allowed to go to completion, you may have a mixture of the desired amino product and the starting nitro compound.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time or increase the catalyst loading if necessary.

  • Over-reduction: In some cases, the pyridine ring can be partially or fully reduced.

    • Solution: Careful control of reaction conditions such as temperature and pressure is crucial. Using a milder reducing agent or a more selective catalyst system could be explored.

  • Deboc-protection: The Boc protecting group can be cleaved under acidic conditions.

    • Solution: Ensure the reaction conditions are neutral or slightly basic. Avoid acidic workup conditions if possible.

Q3: What are the best practices for purifying the final product?

A3: The purification strategy will depend on the nature and quantity of the impurities.

  • Filtration: After the reaction, the Pd/C catalyst must be carefully removed.

    • Procedure: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent (e.g., ethyl acetate) to ensure complete recovery of the product.[1]

  • Crystallization: If the crude product is a solid and contains a small amount of impurities, crystallization can be an effective purification method.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a standard technique.

    • Procedure: A solvent system of ethyl acetate and hexanes is a common starting point for eluting compounds of this polarity. The optimal solvent ratio should be determined by TLC analysis.

Experimental Protocols

Two primary synthetic routes for this compound are highlighted below: Catalytic Hydrogenation and a potential Suzuki-Miyaura cross-coupling.

Method 1: Catalytic Hydrogenation of the Nitro Precursor

This is a widely used and often high-yielding method.[1]

Reactants and Conditions:

ReagentMolar Equiv.Amount (for 16.0 mmol scale)
tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate1.004.9 g
10% Palladium on Carbon (Pd/C)0.07731.32 g
EthanolSolvent300 mL
Ethyl AcetateSolvent75 mL
HydrogenReagentBalloon or pressure vessel

Procedure:

  • In a 500 mL round-bottomed flask, dissolve tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol) in a mixture of ethanol (300 mL) and ethyl acetate (75 mL).[1]

  • Carefully add 10% Palladium on carbon (1.32 g) to the solution.[1]

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process twice.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature overnight.[1]

  • Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.[1]

  • Once the reaction is complete, purge the flask with nitrogen gas.[1]

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake several times with ethyl acetate.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the desired product, this compound, which is often obtained in quantitative yield.[1]

Method 2: Suzuki-Miyaura Cross-Coupling (Hypothetical Route)

Potential Reactants and General Conditions:

ReagentRole
5-Bromo-2-aminopyridineStarting Material
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylateCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Base
Solvent (e.g., Dioxane/Water, Toluene)Solvent

General Procedure (to be optimized):

  • To a reaction vessel, add 5-bromo-2-aminopyridine, the piperidine-boronic ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or crystallization.

Visualized Workflows and Pathways

Reaction_Pathway cluster_start Starting Material cluster_product Final Product start tert-butyl 4-(6-nitropyridin-3-yl)- 5,6-dihydropyridine-1(2H)-carboxylate reagents H₂, Pd/C Ethanol/Ethyl Acetate start->reagents product tert-butyl 4-(6-aminopyridin-3-yl)- piperidine-1-carboxylate reagents->product Hydrogenation

Caption: Catalytic hydrogenation pathway.

Experimental_Workflow A 1. Dissolve Starting Material and Add Catalyst B 2. Hydrogen Atmosphere (Evacuate/Backfill) A->B C 3. Stir Overnight at Room Temperature B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Catalyst Filtration (Diatomaceous Earth) D->E F 6. Solvent Evaporation E->F G 7. Product Isolation F->G

Caption: General experimental workflow.

Troubleshooting_Guide start Low or No Yield? catalyst Check Catalyst Activity - Use fresh Pd/C - Handle under inert gas start->catalyst Yes hydrogen Check Hydrogen Source - Ensure positive pressure - Use a pressure vessel for larger scale start->hydrogen Yes solvent Check Solvent Quality - Use anhydrous, high-purity solvents - Degas solvent before use start->solvent Yes impurities Side Products Observed? start->impurities No, but low yield incomplete Incomplete Reaction? - Extend reaction time - Increase catalyst loading impurities->incomplete Yes over_reduction Over-reduction? - Monitor temperature and pressure - Consider alternative catalysts impurities->over_reduction Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction to synthesize the target compound is failing or giving very low yields. What are the most common causes?

A1: Complete or near-complete reaction failure in palladium-catalyzed cross-couplings involving aminopyridines often points to catalyst inhibition or deactivation. The key challenges with substrates like 2-amino-5-bromopyridine are threefold:

  • Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, creating a stable chelate that prevents the initial, crucial oxidative addition step of the catalytic cycle.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen. It is critical to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Suboptimal Ligand/Base Combination: The choice of ligand is paramount for overcoming the inherent challenges of aminopyridine substrates. A suboptimal ligand may not be electron-rich or bulky enough to promote the desired catalytic turnover. Similarly, an inappropriate base can fail to activate the coupling partner effectively.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Common side reactions in these cross-coupling syntheses include:

  • Homocoupling: Formation of bi-pyridine or di-piperidine species can occur, especially if oxygen is present in the reaction mixture. This can be minimized by rigorously degassing all reagents and solvents and maintaining a positive pressure of an inert gas.

  • Dehalogenation: The bromo-aminopyridine starting material can be reduced, replacing the bromine atom with a hydrogen. This is often mediated by palladium hydride species and can sometimes be mitigated by screening different bases and solvents.

  • Protodeboronation (Suzuki Coupling): If you are using a Suzuki coupling approach with a piperidine boronic acid or ester, this reagent can react with trace water or protic solvents to be replaced by a hydrogen atom. Using fresh, high-purity boronic esters (e.g., pinacol esters) and minimizing reaction time can help reduce this side reaction.

Q3: Which synthetic route is generally better for this target molecule: a Suzuki coupling or a Buchwald-Hartwig amination?

A3: Both Suzuki and Buchwald-Hartwig reactions are viable and powerful methods for constructing the C-N or C-C bond required. The choice often depends on the availability and stability of the starting materials.

  • Suzuki Coupling: Involves coupling a halo-aminopyridine (e.g., 5-bromo-2-aminopyridine) with a piperidine boronic acid derivative. This can be very effective but requires the synthesis or purchase of the piperidine boronic acid/ester, which can sometimes be prone to decomposition (protodeboronation).

  • Buchwald-Hartwig Amination: Involves coupling a halo-aminopyridine with an amino-piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate). This is a direct and often highly efficient method for C-N bond formation. Recent advances in specialized ligands have made this approach very robust for challenging substrates.[1]

Below is a diagram illustrating the two primary synthetic pathways.

Synthetic_Pathways Synthetic Pathways to Target Molecule cluster_suzuki Suzuki Coupling Pathway cluster_buchwald Buchwald-Hartwig Pathway S_Start1 5-Bromo-2-aminopyridine S_React Pd Catalyst Ligand, Base S_Start1->S_React S_Start2 Boc-Piperidine-4-Boronic Acid Pinacol Ester S_Start2->S_React Target This compound S_React->Target C-C Bond Formation B_Start1 5-Bromo-2-aminopyridine B_React Pd Catalyst Ligand, Base B_Start1->B_React B_Start2 tert-Butyl 4-aminopiperidine-1-carboxylate B_Start2->B_React B_React->Target C-N Bond Formation

Caption: Primary Palladium-Catalyzed Synthetic Pathways.

Troubleshooting Guides

Guide 1: Low or No Product Conversion

This guide provides a logical workflow for troubleshooting failed reactions.

Troubleshooting_Workflow Troubleshooting Low Yield / No Reaction Start Reaction Yield is <10% Inert_Atmosphere Was the reaction rigorously kept under inert gas (Ar/N2)? Start->Inert_Atmosphere Reagent_Quality Are all reagents (especially boronic ester and base) pure and dry? Inert_Atmosphere->Reagent_Quality Yes Fix_Inert ACTION: Improve degassing of solvents (e.g., freeze-pump-thaw) and ensure positive inert gas flow. Inert_Atmosphere->Fix_Inert No Catalyst_System Is the Catalyst/Ligand combination appropriate for an aminopyridine substrate? Reagent_Quality->Catalyst_System Yes Fix_Reagents ACTION: Use fresh, anhydrous solvents. Use a fresh bottle of base. Check purity of starting materials. Reagent_Quality->Fix_Reagents No Temp_Time Is the reaction temperature high enough and time sufficient? Catalyst_System->Temp_Time Yes Fix_Catalyst ACTION: Switch to a more electron-rich, bulky phosphine ligand (e.g., RuPhos, SPhos, Xantphos). Use a pre-catalyst for reliable Pd(0) formation. Catalyst_System->Fix_Catalyst No Fix_Conditions ACTION: Increase temperature in increments (e.g., 90°C -> 110°C). Increase reaction time and monitor by LC-MS. Temp_Time->Fix_Conditions No Success Yield Improved Temp_Time->Success Yes

Caption: Troubleshooting workflow for low-yield reactions.

Data Presentation: Recommended Starting Conditions for Optimization

Since aminopyridine substrates can be challenging, a screen of conditions is often necessary. The following tables provide recommended starting points for optimization based on successful couplings of similar substrates.[2][3][4]

Table 1: Suzuki Coupling - Recommended Conditions (Reaction: 5-Bromo-2-aminopyridine + Boc-Piperidine-4-Boronic Acid Pinacol Ester)

ParameterCondition ACondition BCondition CRationale / Notes
Pd Source (mol%) Pd(PPh₃)₄ (5%)Pd₂(dba)₃ (2%)PdCl₂(dppf) (3%)Pd(PPh₃)₄ is a direct Pd(0) source. Others are precatalysts requiring a ligand.
Ligand (mol%) NoneSPhos (4%)NoneSPhos is a bulky, electron-rich ligand known to be effective for challenging substrates.
Base (equiv.) K₂CO₃ (2.5)K₃PO₄ (2.0)Cs₂CO₃ (2.0)Stronger, non-nucleophilic bases are often required.
Solvent Dioxane / H₂O (4:1)TolueneDMFSolvent choice can significantly impact solubility and reaction rate.
Temperature 95 °C110 °C100 °CHigher temperatures are often needed for less reactive bromides.

Table 2: Buchwald-Hartwig Amination - Recommended Conditions (Reaction: 5-Bromo-2-aminopyridine + tert-Butyl 4-aminopiperidine-1-carboxylate)

ParameterCondition ACondition BCondition CRationale / Notes
Pd Source (mol%) Pd₂(dba)₃ (2%)Pd(OAc)₂ (2%)RuPhos Precat (2%)Pre-catalysts like RuPhos-Precat can be highly effective for C-N coupling.[1]
Ligand (mol%) Xantphos (4%)RuPhos (4%)NoneXantphos and RuPhos are excellent ligands for amination reactions.[1][2]
Base (equiv.) Cs₂CO₃ (2.0)NaOtBu (1.5)LiHMDS (1.5)NaOtBu is a strong base; Cs₂CO₃ is a milder alternative. LiHMDS is useful for primary amines.[1]
Solvent TolueneDioxaneTHFAnhydrous, aprotic solvents are standard.
Temperature 110 °C100 °C80 °CReaction temperature depends heavily on the catalyst system's activity.

Experimental Protocols

The following are detailed, generalized protocols that serve as an excellent starting point for your experiments. Safety Note: Always conduct a thorough literature search and risk assessment before starting any new chemical reaction. Handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound via a Suzuki coupling reaction.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-aminopyridine, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Place the sealed flask in a preheated oil bath at 95 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize this compound via a Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv)

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromo-2-aminopyridine, tert-butyl 4-aminopiperidine-1-carboxylate, cesium carbonate, Pd₂(dba)₃, and Xantphos.[2]

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. This key intermediate is often synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. The following sections address common issues and provide detailed protocols and data based on established methodologies for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

  • Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, it would typically be the reaction of 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with tert-butyl 4-aminopiperidine-1-carboxylate.

  • Suzuki-Miyaura Coupling: This method involves the reaction of an organoboron compound with an aryl halide. For this synthesis, it could involve the coupling of a pyridine boronic acid or ester derivative with a piperidine derivative, or vice versa.

Q2: What are the most common side reactions I should be aware of?

A2: During palladium-catalyzed cross-coupling reactions for the synthesis of your target molecule, several side reactions can occur, leading to impurities and reduced yields. These include:

  • Hydrodehalogenation: The replacement of the halogen on the pyridine ring with a hydrogen atom, leading to the formation of 2-aminopyridine.

  • Homocoupling: The self-coupling of the aryl halide to form a bipyridine derivative, or the homocoupling of the boronic acid/ester in a Suzuki reaction.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.

  • Formation of Ligand-Related Impurities: In Suzuki couplings, impurities derived from the phosphorus ligands (e.g., phenylated byproducts from phosphine ligands) can be formed.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side reactions requires careful optimization of reaction conditions. Key parameters to consider include:

  • Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling and minimizing side reactions.

  • Base Selection: The choice of base is critical and can influence the reaction outcome. Strong, non-nucleophilic bases are commonly used in Buchwald-Hartwig aminations, while inorganic bases are typical for Suzuki couplings.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: The reaction temperature should be carefully controlled to ensure complete reaction without promoting decomposition or side product formation.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the catalyst and reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst- Use a fresh, high-quality palladium catalyst and ligand.- Consider using a pre-catalyst for more reliable activation.
2. Inappropriate Reaction Conditions- Optimize the choice of ligand, base, solvent, and temperature through systematic screening.- Ensure all reagents and solvents are anhydrous and degassed.
3. Catalyst Inhibition- The pyridine nitrogen may be inhibiting the catalyst. A ligand that can mitigate this effect, such as a bulky biarylphosphine ligand, may be beneficial.
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) 1. Non-Optimal Ligand/Base Combination- Screen different ligands and bases to find a combination that favors the desired C-N bond formation.
2. Presence of Oxygen or Water- Ensure the reaction is performed under strictly inert conditions with anhydrous solvents.
3. High Reaction Temperature- Lower the reaction temperature, although this may require longer reaction times.
Incomplete Reaction 1. Insufficient Reaction Time- Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
2. Catalyst Decomposition- Use a more robust ligand or a lower reaction temperature to improve catalyst stability.
Difficulty in Product Purification 1. Formation of Multiple Byproducts- Optimize the reaction conditions to minimize side product formation.- Employ appropriate chromatographic techniques for purification.
2. Co-elution with Starting Materials or Ligand- Adjust the mobile phase composition in your chromatography method to improve separation.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (1.0 equiv.), tert-butyl 4-aminopiperidine-1-carboxylate (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and potential outcomes for palladium-catalyzed amination of bromopyridines, which can be considered analogous to the synthesis of the target molecule. The yields are illustrative and will vary depending on the specific substrates and optimized conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield of Desired ProductPotential Side Products (and typical % if available)
Pd₂(dba)₃XPhosNaOtBuToluene10012-24Good to ExcellentHydrodehalogenated pyridine (<5%), Bipyridine homocoupling (<5%)
Pd(OAc)₂BINAPCs₂CO₃Dioxane11018-24Moderate to GoodHydrodehalogenated pyridine (5-10%), Bipyridine homocoupling (<5%)
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10016-20Good to ExcellentHydrodehalogenated pyridine (<5%), Bipyridine homocoupling (<2%)

Visualizations

Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow.

Synthesis_Pathways cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Target_B tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate 5-Bromo-2-aminopyridine->Target_B + Boc-piperidine-amine tert-butyl 4-aminopiperidine- 1-carboxylate Boc-piperidine-amine->Target_B + Pd_Catalyst_B Pd Catalyst Ligand, Base Pd_Catalyst_B->Target_B Pyridine-Boronic 2-Amino-5-pyridinyl boronic acid/ester Target_S tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate Pyridine-Boronic->Target_S + Boc-piperidine-halide tert-butyl 4-halo-piperidine- 1-carboxylate Boc-piperidine-halide->Target_S + Pd_Catalyst_S Pd Catalyst Ligand, Base Pd_Catalyst_S->Target_S

Caption: Primary synthetic routes to the target molecule.

Side_Reactions Aryl_Halide 5-Bromo-2-aminopyridine Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Homocoupling Homocoupling (Bipyridine) Aryl_Halide->Homocoupling Side Reaction Amine Boc-Piperidine Amine Desired_Product Target Molecule Pd_Catalyst->Desired_Product + Amine, Reductive Elimination Hydrodehalogenation Hydrodehalogenation (2-Aminopyridine) Pd_Catalyst->Hydrodehalogenation Side Reaction

Caption: Common side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Reaction Low or No Conversion? Start->Check_Reaction Check_Side_Products High Side Products? Check_Reaction->Check_Side_Products No Optimize_Catalyst Optimize Catalyst System (Catalyst, Ligand, Base) Check_Reaction->Optimize_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Side_Products->Optimize_Conditions Yes Successful_Reaction Successful Reaction Check_Side_Products->Successful_Reaction No Check_Purity Check Reagent Purity and Inertness Optimize_Catalyst->Check_Purity Optimize_Conditions->Start Check_Purity->Start

Caption: A logical workflow for troubleshooting experiments.

Technical Support Center: Purification of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include starting materials, byproducts from incomplete reactions, and degradation products. Specifically, for Boc-protected aminopyridines, impurities may arise from the incomplete protection of the amine, leading to the presence of the unprotected aminopyridine. Additionally, homologues of pyridine, such as picolines and lutidines, can sometimes be present from the starting materials.[1] Residual solvents used in the synthesis and purification processes are also common impurities.[1]

Q2: My purified this compound is an oil and will not crystallize. What can I do?

A2: The presence of minor impurities can inhibit crystallization.[2] It is also possible that the inherent properties of the molecule favor an amorphous or oily state.[2] To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[3] Another technique is to add a "seed crystal" of the pure compound if available.[3] If these methods fail, it may be due to using too much solvent during the purification process.[3] In this case, carefully evaporating some of the solvent to concentrate the solution may facilitate crystallization upon cooling.[3]

Q3: I am observing a low yield after purification. What are the likely causes?

A3: Significant loss of material during purification can be attributed to several factors. The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing irreversible adsorption or decomposition.[2] Losses can also occur during aqueous work-up steps if the pH is not optimized for the solubility of the compound in the organic phase.[2] When removing solvents, using high temperatures can lead to the decomposition of thermally sensitive compounds.[2]

Q4: Is the Boc protecting group stable during purification?

A4: The tert-butoxycarbonyl (Boc) group is known for its stability in basic and nucleophilic environments but is sensitive to acidic conditions.[4] During reverse-phase chromatography using eluents containing trifluoroacetic acid (TFA), there is a risk of Boc group cleavage.[5] The rate of cleavage depends on the concentration of TFA and the time the compound is exposed to the acidic conditions.[5] To minimize deprotection, it is advisable to use a low concentration of TFA (e.g., 0.1%) and to neutralize the fractions immediately after collection.[5] Lyophilization is a preferred method for solvent removal to avoid concentrating the acid.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Co-elution of Impurities During Column Chromatography

Symptom: Broad peaks or failure to separate the desired product from impurities on a silica gel column.

Possible Cause: The basicity of the pyridine nitrogen can cause tailing and poor separation on standard silica gel due to strong interactions with acidic silanol groups.[2] Additionally, impurities with similar polarities to the product can be difficult to resolve.

Solutions:

SolutionDescription
Neutralize Silica Gel Pre-treat the silica gel with a base like triethylamine (TEA) to neutralize the acidic silanol groups. This can be done by preparing a slurry of silica gel in the column eluent containing a small percentage of TEA (e.g., 1-2%).
Optimize Solvent System A gradient elution may be necessary to achieve better separation. Experiment with different solvent systems, such as dichloromethane/methanol or ethyl acetate/heptane, with the addition of a small amount of a basic modifier like triethylamine or ammonia.
Reverse-Phase Chromatography If normal-phase chromatography is ineffective, consider using reverse-phase (C18) column chromatography. A common mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or ammonium acetate.
Issue 2: Product Decomposition on Silica Gel

Symptom: Low recovery of the product from the column and the appearance of new, more polar spots on the TLC plate of the collected fractions.

Possible Cause: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, including those with a Boc-protecting group.[4]

Solutions:

SolutionDescription
Use Neutralized Silica Gel As mentioned previously, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed decomposition.[2]
Use an Alternative Stationary Phase Consider using a less acidic stationary phase, such as alumina (neutral or basic), for the purification.
Minimize Contact Time Run the column as quickly as possible without sacrificing separation efficiency to minimize the time the compound is in contact with the stationary phase.
Issue 3: Difficulty with Aqueous Work-up

Symptom: Formation of emulsions or poor separation of aqueous and organic layers during extraction.

Possible Cause: The amphiphilic nature of the molecule, containing both polar (aminopyridine) and nonpolar (Boc and piperidine) moieties, can lead to emulsification.

Solutions:

SolutionDescription
pH Adjustment Carefully adjust the pH of the aqueous layer. Making the aqueous layer slightly basic (pH 8-9) can help to ensure the aminopyridine is in its free base form and more soluble in the organic solvent.
Brine Wash After the initial extractions, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.
Centrifugation If emulsions persist, a brief centrifugation of the mixture can often facilitate the separation of the layers.

Experimental Protocols

General Protocol for N-Boc Protection of an Amine

This protocol is a general method for the protection of an amine with a Boc group.[4]

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and extracting the product into an organic solvent.

General Protocol for Column Chromatography on Neutralized Silica Gel
  • Prepare a slurry of silica gel in the desired eluent (e.g., ethyl acetate/heptane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Pack the column with the neutralized silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

Example HPLC Chromatographic Conditions for Pyridine Derivatives

The following is an example of reverse-phase HPLC conditions that can be adapted for the analysis of this compound.[2]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Work-up start->workup Dissolution & Extraction chromatography Column Chromatography workup->chromatography Crude Extract crystallization Crystallization chromatography->crystallization Purified Fractions analysis Purity Analysis (HPLC, NMR) crystallization->analysis end Pure Product analysis->end Meets Purity Criteria

Caption: A general workflow for the purification of the target compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Purification decomposition Decomposition on Silica start->decomposition adsorption Irreversible Adsorption start->adsorption workup_loss Loss During Work-up start->workup_loss neutralize_silica Use Neutralized Silica decomposition->neutralize_silica alt_stationary_phase Use Alumina decomposition->alt_stationary_phase adsorption->neutralize_silica optimize_ph Optimize Work-up pH workup_loss->optimize_ph gentle_evap Gentle Evaporation workup_loss->gentle_evap

Caption: Troubleshooting guide for addressing low purification yields.

Signaling Pathway for Boc Deprotection

boc_deprotection boc_amine Boc-Protected Amine protonated_amine Protonated Amine boc_amine->protonated_amine + H+ (Acid) carbamic_acid Carbamic Acid protonated_amine->carbamic_acid tert_butyl_cation tert-Butyl Cation protonated_amine->tert_butyl_cation deprotected_amine Deprotected Amine carbamic_acid->deprotected_amine co2 CO2 carbamic_acid->co2 isobutene Isobutene tert_butyl_cation->isobutene + H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[6]

References

Technical Support Center: Synthesis and Purification of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS: 1198408-35-3) .

Troubleshooting Guides

This section details potential issues, their causes, and recommended solutions for the common synthetic routes used to prepare this compound.

Method 1: Catalytic Hydrogenation of Nitro-Precursor

The reduction of a nitro-pyridine precursor is a common and effective method for synthesizing the target compound.

Workflow for Catalytic Hydrogenation

start Start: Tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate dissolve Dissolve in Solvent (e.g., Ethanol/Ethyl Acetate) start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Hydrogenation (H2 atmosphere) add_catalyst->hydrogenation filter Filter to Remove Catalyst hydrogenation->filter concentrate Concentrate Filtrate filter->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Catalytic hydrogenation workflow for synthesis.

Troubleshooting Table

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning by impurities (e.g., sulfur or nitrogen compounds).1. Use fresh, high-quality catalyst. 2. Ensure a leak-proof system and adequate H₂ pressure. 3. Purify starting materials and solvents.[1]
Formation of Side Products (e.g., partially hydrogenated intermediates, dimeric impurities)1. Non-optimal reaction temperature or pressure. 2. Catalyst deactivation during the reaction. 3. Side reactions involving the pyridine ring.1. Optimize reaction conditions (temperature, pressure, and time). 2. Increase catalyst loading or use a more robust catalyst. 3. Consider using a different catalyst (e.g., Rhodium-based) to minimize ring-related side reactions.[2]
Low Yield After Purification 1. Product loss during filtration or extraction. 2. Inefficient purification method.1. Ensure complete transfer of materials and use appropriate filter aids. 2. Optimize the mobile phase for column chromatography or the solvent system for recrystallization.
Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Palladium-catalyzed reactions offer an alternative route, typically by coupling a piperidine-containing boronic acid or ester with an aminopyridine halide (Suzuki) or by coupling a piperidine with a halo-aminopyridine (Buchwald-Hartwig).

Logical Flow for Troubleshooting Cross-Coupling Reactions

start Low Yield or No Reaction catalyst Check Catalyst System (Precursor, Ligand) start->catalyst base Evaluate Base (Strength, Solubility) start->base solvent Assess Solvent (Anhydrous, Degassed) start->solvent temp Optimize Temperature start->temp reagents Verify Reagent Purity start->reagents

Caption: Troubleshooting logic for cross-coupling reactions.

Troubleshooting Table

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Catalyst inhibition by the aminopyridine substrate. 2. Inactive catalyst or inappropriate ligand. 3. Suboptimal base or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the reaction. 2. Screen different palladium precursors and ligands. 3. Test a range of bases (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous, degassed solvents.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction. 2. Inefficient oxidative addition.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Choose a catalyst system that promotes rapid oxidative addition.
Dehalogenation of the Aryl Halide 1. Presence of protic impurities. 2. Side reaction promoted by the catalyst system.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases to minimize this side reaction.
Formation of Ligand-Derived Impurities 1. Degradation of the phosphine ligand.1. Use high-purity ligands and consider using pre-catalysts. 2. Optimize reaction temperature and time to minimize ligand decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: Common impurities depend on the synthetic route:

  • Catalytic Hydrogenation: Unreacted nitro-precursor, partially hydrogenated intermediates (e.g., hydroxylamino-pyridine), and over-reduction products where the pyridine ring is fully saturated.

  • Suzuki Coupling: Homocoupled boronic acid and dehalogenated starting materials.

  • Buchwald-Hartwig Amination: Dehalogenated starting materials and products of side reactions involving the phosphine ligand.

Q2: Which purification method is most effective for this compound?

A2: Both column chromatography and recrystallization can be effective.

  • Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly used for initial purification to separate major impurities.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be very effective in removing minor impurities and obtaining a crystalline final product.

Q3: My reaction is very slow or stalls. What are the first things I should check?

A3: For any of the synthetic routes, ensure the following:

  • Inert Atmosphere: For palladium-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Reagent Quality: Use high-purity, dry solvents and reagents. Impurities can poison catalysts or lead to side reactions.

  • Temperature Control: Ensure the reaction is being conducted at the optimal temperature.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on the reduction of a nitro-dihydropyridine precursor.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a mixture of ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature overnight.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure this compound.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This is a general protocol that may require optimization for the specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), the piperidine-4-ylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl piperidine-4-carboxylate (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Isolation and Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and specific stability issues for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate are not extensively documented in publicly available scientific literature. The following troubleshooting guide is based on established principles for analogous chemical transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are common methods for forming aryl-piperidine bonds.

Frequently Asked Questions (FAQs)

Q1: What are the likely synthetic routes for this compound?

A1: Based on the structure of the target molecule, two primary retrosynthetic disconnections suggest common palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This would involve the reaction of a boronic acid or ester derivative of the piperidine moiety with a halogenated aminopyridine.

  • Buchwald-Hartwig Amination: This route would couple a halogenated pyridine with tert-butyl 4-aminopiperidine-1-carboxylate.

A third, less common, possibility could be a nucleophilic aromatic substitution (SNA_r_) reaction, though this typically requires highly activated aryl halides.

Q2: My reaction is showing low or no conversion to the product. What are the initial checks I should perform?

A2: For any palladium-catalyzed cross-coupling reaction, the initial troubleshooting steps are critical:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst.

  • Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, ligand, and base. Solvents should be anhydrous and degassed.

  • Temperature: Confirm that the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require elevated temperatures to proceed efficiently.

Q3: I am observing significant side product formation. What are the common side reactions in these types of couplings?

A3: Common side reactions in Suzuki-Miyaura and Buchwald-Hartwig reactions include:

  • Homocoupling: Dimerization of your starting materials (e.g., boronic acid with itself).

  • Protodeboronation (Suzuki-Miyaura): Loss of the boronic acid/ester group from your piperidine starting material, replacing it with a hydrogen atom.

  • Hydrodehalogenation: Replacement of the halogen on your pyridine starting material with a hydrogen atom.

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are attempting a Suzuki-Miyaura coupling and experiencing low yields, consider the following troubleshooting steps:

Potential CauseRecommended Action
Poor Catalyst/Ligand Activity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). The choice of ligand is often crucial for coupling with electron-rich or sterically hindered substrates.
Ineffective Base The base is critical for the transmetalation step. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.
Solvent Mismatch The solvent system must solubilize all reactants. Common solvents include toluene, dioxane, and DMF, often with an aqueous component. Experiment with different solvent ratios.
Boronic Ester Instability If using a boronic acid, consider converting it to a more stable pinacol ester (Bpin) to prevent premature decomposition.
Issue 2: Decomposition of Starting Materials or Product

The aminopyridine and Boc-protected piperidine moieties can be sensitive to certain reaction conditions.

Potential CauseRecommended Action
Boc-Group Lability The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. Ensure your reaction conditions are not acidic. If acidic workup is required, perform it at low temperatures and for a minimal duration.
Oxidation of Aminopyridine The amino group on the pyridine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of residual oxygen. Maintain a strictly inert atmosphere throughout the reaction and workup.
Strongly Basic Conditions While bases are necessary for the coupling reactions, prolonged exposure to strong bases at high temperatures can lead to decomposition. Consider using a milder base or a lower reaction temperature for a longer duration.

Experimental Protocols (Hypothetical Examples)

The following are generalized, hypothetical protocols for the synthesis of this compound. These are not validated procedures and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling Approach
  • Reaction Setup: To a dried reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination Approach
  • Reaction Setup: To a dried reaction vessel, add 5-bromopyridin-2-amine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., XPhos, 0.05 eq), and a base (e.g., NaO_t_Bu, 1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Synthetic Workflows

Below are diagrams illustrating the logical flow of the proposed synthetic routes and a general troubleshooting workflow.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 5-Bromo-2-aminopyridine C Pd Catalyst + Ligand + Base Degassed Solvent Heat under Inert Atmosphere A->C B Boc-piperidine-4-boronic acid ester B->C D Quench & Extract C->D E Column Chromatography D->E F Target Molecule E->F

Caption: Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 5-Bromopyridin-2-amine C Pd Catalyst + Ligand + Base Anhydrous, Degassed Solvent Heat under Inert Atmosphere A->C B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D Quench & Extract C->D E Column Chromatography D->E F Target Molecule E->F

Caption: Buchwald-Hartwig Amination Workflow

Troubleshooting_Logic A Low or No Product Formation? B Check Inert Atmosphere & Reagent Quality A->B Yes E Significant Side Products? A->E No C Optimize Reaction Conditions (Temp, Time, Concentration) B->C D Screen Catalysts, Ligands, & Bases C->D I Successful Synthesis D->I F Identify Side Products (NMR, MS) E->F Yes E->I No G Adjust Stoichiometry or Use Additives F->G H Modify Workup Procedure to Minimize Degradation G->H H->D

Caption: General Troubleshooting Flowchart

Technical Support Center: Scale-Up Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no product formation in the Suzuki-Miyaura coupling is a frequent issue, often stemming from the reactivity of the pyridine substrate and the specific reaction conditions. The key is a systematic evaluation of each component of the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical, especially when using less reactive halo-pyridines (e.g., chloro- or bromo-pyridines). Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Recommendation: Employ a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are known to be highly effective for coupling heteroaryl halides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands also present a powerful alternative.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid or ester. The strength, solubility, and steric properties of the base are important factors.

    • Recommendation: Screen various bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If base solubility is a concern, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas like argon or nitrogen. The reaction vessel should be purged and backfilled with an inert gas multiple times before adding the catalyst.[1]

Q2: I am observing significant side product formation, particularly protodeboronation and homocoupling. How can I minimize these impurities during scale-up?

A2: Protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the starting materials are common side reactions in Suzuki couplings.

Troubleshooting Steps:

  • Protodeboronation: This side reaction is often caused by the presence of excess water or acidic impurities.

    • Recommendation: Use anhydrous solvents and reagents where feasible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters, such as pinacol esters, can also enhance stability against protodeboronation.[1]

  • Homocoupling: The formation of biaryl or bipyridyl impurities is often promoted by the presence of oxygen or can be catalyzed by palladium.

    • Recommendation: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas are crucial. The choice of catalyst and ligand can also influence the extent of homocoupling.

Q3: What are the key considerations for purification of this compound at a larger scale?

A3: Large-scale purification requires methods that are both efficient and economically viable.

Troubleshooting Steps:

  • Residual Palladium Removal: A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product to meet regulatory requirements (typically low ppm levels).

    • Recommendation: Post-reaction treatment with scavenging agents is often necessary. Options include treatment with aqueous sodium bisulfite or the use of specialized palladium scavengers.

  • Crystallization vs. Chromatography: While column chromatography is common at the lab scale, it is often not practical or cost-effective for large-scale production.

    • Recommendation: Develop a robust crystallization procedure for the final product. This may involve screening various solvent systems to find conditions that provide good yield and high purity. The crude product may first be purified by silica gel column chromatography before a final crystallization step.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with a piperidine boronic acid derivative.

Starting Materials:

  • 5-Bromo-2-aminopyridine or 5-Iodo-2-aminopyridine

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (0.01-0.05 eq) and ligand (if applicable).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation

ParameterTypical Range/ValueNotes
Reactants
Halo-aminopyridine1.0 eqBromo or Iodo substituted aminopyridine
Piperidine boronic ester1.1 - 1.5 eqExcess is used to drive the reaction to completion
Catalyst System
Palladium Catalyst1-5 mol%e.g., Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand2-10 mol%e.g., SPhos, XPhos (if needed)
Reaction Conditions
Base2.0 - 3.0 eqK₂CO₃, K₃PO₄, Cs₂CO₃
Solvent5-10 volumes1,4-Dioxane/Water, Toluene/Water
Temperature80 - 110 °CHigher temperatures may be needed for less reactive halides
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS
Work-up & Purification
Typical Yield70 - 95%Dependent on specific conditions and scale
Purification MethodColumn Chromatography, CrystallizationCrystallization is preferred for scale-up

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants: - Halo-aminopyridine - Piperidine boronic ester - Base Degas Degas System: Purge with Ar/N₂ Reactants->Degas Solvent Add Degassed Solvent Degas->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat to 80-110 °C Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification: - Chromatography - Crystallization Extract->Purify Product Final Product Purify->Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_environment Reaction Environment Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the catalyst/ligand active enough? Start->Check_Catalyst Action_Catalyst - Switch to Buchwald ligands (SPhos, XPhos) - Increase catalyst loading - Use NHC ligands Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature sufficient? Check_Catalyst->Check_Temp Yes Action_Temp - Increase temperature (80-120 °C) - Consider microwave irradiation Check_Temp->Action_Temp No Check_Base Is the base effective? Check_Temp->Check_Base Yes Action_Base - Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) - Check base solubility Check_Base->Action_Base No Check_Degas Is the system properly degassed? Check_Base->Check_Degas Yes Action_Degas - Thoroughly degas solvents - Maintain inert atmosphere (Ar/N₂) Check_Degas->Action_Degas No

Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Troubleshooting Boc Deprotection of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of aminopyridine derivatives.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering potential causes and solutions to streamline your experimental workflow.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of an aminopyridine derivative is slow or stalls, even with standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the Boc group. The electronic nature of the aminopyridine can influence the lability of the Boc group; electron-deficient pyridines may require stronger acidic conditions.[1][2][3]

  • Low Reaction Temperature: Lower temperatures (e.g., 0 °C) can significantly reduce the reaction rate.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can hinder the approach of the acid, necessitating more forceful conditions.[1][3]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[3]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature. For particularly stubborn substrates, using neat TFA for a brief period might be effective, provided the substrate is stable under these conditions.[1]

  • Employ a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][4][5]

  • Optimize the Solvent: While DCM is common, other solvents can be employed. Ethers like THF and 2-MeTHF are increasingly used as replacements for 1,4-dioxane.[6] However, be aware that strong acids can potentially cleave ethers.[6]

  • Consider Alternative Deprotection Methods: For acid-sensitive substrates, milder conditions may be necessary. Options include:

    • Milder Protic Acids: p-Toluenesulfonic acid (pTSA) can be effective, sometimes with gentle heating.[1][4]

    • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer non-protic alternatives for Boc cleavage.[1][7]

    • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent may be sufficient to induce deprotection without any acid.[1][8]

Issue 2: Formation of tert-butylated Byproducts

Question: I am observing byproducts where a tert-butyl group has been attached to my aminopyridine ring or other nucleophilic sites. How can I prevent this?

Answer: This side reaction is caused by the electrophilic tert-butyl cation generated during the acidic cleavage of the Boc group.[9][10] Electron-rich aromatic rings are particularly susceptible to this alkylation.[9]

Recommended Solutions:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Anisole or thioanisole[11]

    • Triethylsilane (TES) or triisopropylsilane (TIPS)

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.

    • Use Milder Acids: Switching to a milder deprotection method may reduce the formation of the reactive tert-butyl cation.

Issue 3: Difficult Product Isolation and Oily Residues

Question: After removing the volatiles, my product is an oil or a sticky solid, making it difficult to purify. What can I do?

Answer: The formation of salts, particularly TFA salts, can often result in oily residues.[4] The choice of acid can significantly impact the physical properties of the final product salt.

Recommended Solutions:

  • Switch to an Acid that Forms Crystalline Salts:

    • HCl: Using HCl in dioxane or other solvents often yields a crystalline hydrochloride salt, which is typically easier to handle and purify as a free-flowing solid.[4][5]

    • HBr: Hydrogen bromide in ethyl acetate or MTBE can also produce crystalline salts.[4]

    • pTSA: p-Toluenesulfonic acid can also yield crystalline tosylate salts.[4]

  • Workup Procedure:

    • Basification and Extraction: After deprotection, the reaction mixture can be carefully basified (e.g., with aqueous NaHCO₃ or NaOH) and the free amine extracted into an organic solvent like ethyl acetate or DCM.

    • Use of Basic Ion-Exchange Resins: To obtain the free base amine directly after deprotection with TFA, a basic ion-exchange resin (e.g., Amberlyst A-21) can be used to scavenge the acid.[12]

    • Azeotropic Removal of Acid: Residual TFA can sometimes be removed by azeotroping with a solvent like benzene or toluene, although this is a less common approach.[4]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the disappearance of the starting material and the appearance of the more polar product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the conversion to the desired product and can help identify any byproducts.

Q2: Are there any "greener" alternatives to chlorinated solvents like DCM for Boc deprotection?

A2: Yes, there is a push to replace solvents like dichloromethane and 1,4-dioxane.[6] Alternative solvents that can be considered include esters (e.g., ethyl acetate), ethers (e.g., 2-MeTHF), and ketones.[6] The choice of solvent will depend on the specific substrate and reaction conditions.

Q3: Can I selectively deprotect a Boc group in the presence of other acid-sensitive functional groups?

A3: Yes, selective deprotection is often possible by carefully choosing the reaction conditions.

  • Using milder acidic conditions, such as dilute TFA or pTSA, can sometimes achieve selectivity.[1]

  • Lewis acids like ZnBr₂ have been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[13]

  • Using 4M HCl in anhydrous dioxane has been shown to provide superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers (excluding phenolic tert-butyl ethers).[11][14]

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

A4: The deprotection proceeds through the following steps:[10][15]

  • Protonation of the carbonyl oxygen of the Boc group by the acid.

  • Cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.

  • Under the acidic conditions, the resulting amine is protonated to form the corresponding salt (e.g., TFA or HCl salt).

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection

ReagentTypical Concentration/EquivalentsSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% in DCM, or neatDichloromethane (DCM)0 to Room Temp30 min - 18 hCan lead to oily TFA salts; risk of tert-butylation side reactions.[4][9]
Hydrogen Chloride (HCl)4M solution1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc)Room Temp10 min - 16 hOften forms crystalline HCl salts, facilitating isolation.[4][5]
p-Toluenesulfonic Acid (pTSA)StoichiometricEthyl Acetate (EtOAc)50-60VariableMilder alternative, can produce crystalline tosylate salts.[4]
Zinc Bromide (ZnBr₂)Excess (2-3 equiv.)Dichloromethane (DCM)Room TempOvernightLewis acid alternative, useful for acid-sensitive substrates.[1][7]
Trimethylsilyl Iodide (TMSI)1.2-1.5 equivalentsDichloromethane (DCM)Room TempOvernightMild and efficient, particularly for water-soluble compounds.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected aminopyridine derivative in dichloromethane (DCM) (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[16]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Proceed with purification, which may involve basification and extraction or direct crystallization of the TFA salt.

Protocol 2: General Procedure for Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve the Boc-protected aminopyridine derivative in a minimal amount of a suitable solvent like methanol or directly in 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[5][14]

  • Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed in vacuo.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove impurities and then dried.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Boc-Protected Aminopyridine reaction Dissolve in Solvent (e.g., DCM, Dioxane) start->reaction add_acid Add Acid (e.g., TFA, HCl) reaction->add_acid stir Stir at appropriate temperature add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor workup Quench/Neutralize (if necessary) monitor->workup Reaction Complete extract Extract with Solvent workup->extract concentrate Concentrate in vacuo extract->concentrate purify Crystallization or Column Chromatography concentrate->purify product Deprotected Aminopyridine Salt or Free Base purify->product

Caption: General experimental workflow for Boc deprotection.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_side_reactions Side Reaction Check cluster_outcome Desired Outcome problem Incomplete Deprotection? increase_acid Increase Acid Conc. or Temperature problem->increase_acid Yes stronger_acid Use Stronger Acid (e.g., HCl in Dioxane) problem->stronger_acid Yes change_solvent Change Solvent problem->change_solvent Yes milder_acid Use Milder Acid (pTSA, Lewis Acid) problem->milder_acid If substrate is acid-sensitive side_reaction Tert-butylation? increase_acid->side_reaction stronger_acid->side_reaction change_solvent->side_reaction success Successful Deprotection milder_acid->success add_scavenger Add Scavenger (e.g., Anisole) side_reaction->add_scavenger Yes side_reaction->success No add_scavenger->success

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Validation & Comparative

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" vs "tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related heterocyclic building blocks: tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. These compounds are valuable intermediates in medicinal chemistry, offering a scaffold that combines a substituted aminopyridine with a protected piperidine or piperazine ring. The choice between these two structures can significantly impact the physicochemical properties, pharmacokinetic profile, and ultimately the biological activity of a lead compound. This document aims to provide a comprehensive overview of their chemical properties, synthesis, and established applications to aid in the rational design of novel therapeutics.

Core Structural and Physicochemical Comparison

The key difference between the two molecules lies in the six-membered heterocyclic ring: one is a piperidine, and the other is a piperazine, which contains an additional nitrogen atom at the 4-position. This seemingly small change has significant implications for the molecule's properties and its potential interactions with biological targets.

PropertyThis compoundtert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
CAS Number 1198408-35-3571188-59-5
Molecular Formula C₁₅H₂₃N₃O₂C₁₄H₂₂N₄O₂
Molecular Weight 277.36 g/mol 278.35 g/mol
Appearance Not specified in detail, likely a solidWhite to brown powder or solid[1]
Melting Point Not available130-132 °C[2]
Boiling Point (Predicted) 422.8±45.0 °C454.1±45.0 °C
Density (Predicted) 1.134±0.06 g/cm³1.182 g/cm³[2]
pKa (Predicted) 6.80±0.26Not available

Synthesis and Reactivity

Both compounds can be synthesized through multi-step sequences, typically involving the coupling of a protected piperidine or piperazine derivative with a suitably functionalized pyridine ring, followed by the reduction of a nitro group to the key amine functionality.

A common synthetic route for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the hydrogenation of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, using a palladium-on-carbon catalyst. This method is reported to be highly efficient, with yields often exceeding 97%.[1] Alternative one-step synthesis methods have also been developed, for instance, through a photocatalytic reaction involving 2-aminopyridine and piperazine-1-tert-butyl formate.[3]

The synthesis of This compound can be achieved by the hydrogenation of tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate using a palladium on carbon catalyst.

The reactivity of the two compounds is largely dictated by the nucleophilicity of the exocyclic primary amine on the pyridine ring and the potential for deprotection and further functionalization of the piperidine or piperazine nitrogen. The piperazine derivative offers two nitrogen atoms for potential modification, allowing for greater synthetic versatility.

G cluster_piperidine Piperidine Derivative Synthesis cluster_piperazine Piperazine Derivative Synthesis dihydropyridine tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate piperidine_product This compound dihydropyridine->piperidine_product H₂, Pd/C nitro_precursor tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate piperazine_product tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate nitro_precursor->piperazine_product H₂, Pd/C

General Synthetic Pathways

Applications in Drug Discovery and Development

The utility of these building blocks is best illustrated by their incorporation into clinically successful drugs.

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a well-established key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[1][4] The piperazine moiety in these drugs plays a crucial role in their binding to the target kinase and contributes to their overall pharmacokinetic properties. The bifunctional nature of this intermediate, with a protected amine and a reactive primary amine, allows for its versatile use in various coupling reactions during drug synthesis.[1]

The applications of This compound are less specifically documented in publicly available literature. While it is commercially available as a building block for organic synthesis, its incorporation into specific, high-profile clinical candidates or marketed drugs is not as widely reported as its piperazine counterpart. However, the piperidine scaffold is a common motif in a vast array of bioactive molecules, and this intermediate represents a valuable tool for medicinal chemists to explore structure-activity relationships.

G Piperazine_Intermediate tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CDK_Inhibitors CDK Inhibitors (e.g., Palbociclib, Ribociclib) Piperazine_Intermediate->CDK_Inhibitors Key Building Block Piperidine_Intermediate This compound Drug_Discovery General Drug Discovery & SAR Studies Piperidine_Intermediate->Drug_Discovery Potential Building Block

Established and Potential Applications

Experimental Protocols

General Protocol for the Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via Hydrogenation:

  • To a solution of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of 10% palladium on carbon.

  • The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • The reaction is stirred at room temperature for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The product can be further purified by crystallization or chromatography if necessary.

Note: This is a general protocol, and specific reaction conditions may vary.

Concluding Remarks

The choice between this compound and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block in a drug discovery program will depend on the specific goals of the project.

The piperazine derivative is a well-validated intermediate for a successful class of oncology drugs. Its second nitrogen atom can be leveraged to fine-tune solubility and provides an additional point for interaction with the biological target or for further chemical modification.

The piperidine analogue , while less documented in terms of specific applications in marketed drugs, offers a more lipophilic and potentially more rigid scaffold. This can be advantageous for optimizing cell permeability and exploring different binding modes within a target protein.

Ultimately, the selection of either of these valuable building blocks should be guided by a thorough understanding of the structure-activity relationships of the target of interest and the desired physicochemical properties of the final drug candidate. Both compounds represent powerful tools in the medicinal chemist's arsenal for the design and synthesis of novel therapeutics.

References

A Comparative Guide to Piperidine and Piperazine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linker moieties is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the diverse array of linkers, saturated heterocycles, particularly piperidine and piperazine, have emerged as privileged scaffolds. Their inherent rigidity and tunable physicochemical properties make them critical components in optimizing drug candidates, from small molecule inhibitors to complex modalities like Proteolysis Targeting Chimeras (PROTACs).

This guide provides an objective comparison of piperidine and piperazine linkers, supported by experimental data, to inform rational drug design. While direct head-to-head comparisons of matched molecular pairs are not always available in published literature, this document synthesizes available data to highlight the key differentiating features and performance aspects of these two essential linkers.[1]

Core Structural and Physicochemical Differences

Piperidine, a six-membered saturated heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, possess distinct structural and electronic features that govern their behavior in biological systems.[2][3]

Key Physicochemical Properties

The fundamental differences in their structures lead to significant variations in their physicochemical profiles, most notably in their basicity (pKa) and lipophilicity (cLogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidine (Parent)Piperazine (Parent)Implications in Drug Design
pKa ~11.22[2]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[2]Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance and the potential for off-target effects. Piperazine's two pKa values allow for finer tuning of basicity and solubility at physiological pH.[2]
Calculated logP (cLogP) ~0.84[2]~-1.1[2]The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[2][3]
Aqueous Solubility Miscible[2]Freely Soluble[2]Both parent scaffolds are highly water-soluble. However, the presence of two nitrogen atoms in piperazine generally offers a greater potential for improving the aqueous solubility of the overall drug molecule, a common challenge for large and lipophilic compounds like PROTACs.[1][3]

Impact on ADME Properties: A Comparative Analysis

The choice between a piperidine and piperazine linker can significantly influence the ADME profile of a drug candidate.

ADMET ParameterPiperidine AnaloguesPiperazine AnaloguesImplications for Drug Design
Metabolic Stability Can be more stable depending on substitution patterns.[2]Can be a site of metabolic liability due to the presence of two nitrogen atoms, which are potential sites for metabolism by cytochrome P450 enzymes.[2][3]Piperidine may be preferred when metabolic stability is a primary concern. However, strategic modifications to the piperazine ring can mitigate metabolic instability.[2]
Permeability (Caco-2) Permeability is highly dependent on the nature and position of substituents.Can act as permeation enhancers, potentially improving the oral absorption of poorly permeable drugs.[2][4]Piperazine may be advantageous for improving the oral absorption of certain drug candidates.[2]
Plasma Protein Binding Generally higher for more lipophilic derivatives.[2]Can be modulated to a greater extent due to two points of substitution, allowing for fine-tuning of the unbound drug concentration.[2]The choice of scaffold and its substituents allows for the optimization of the free fraction of the drug.

Role in PROTAC Design: Rigidity and Ternary Complex Formation

In the context of PROTACs, the linker is not merely a spacer but a critical determinant of the molecule's ability to form a stable and productive ternary complex between the target protein and an E3 ligase.[5][] Both piperidine and piperazine are frequently incorporated into PROTAC linkers to impart rigidity.[1][7]

This conformational constraint can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation efficiency.[1] The choice between the two can influence the spatial orientation of the warhead and the E3 ligase ligand, ultimately impacting the potency and selectivity of the degrader.[1]

Case Study: Receptor Affinity

A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors demonstrated the profound impact of the scaffold choice on receptor affinity and selectivity.[2][8][9]

CompoundScaffoldhH3R Kᵢ (nM)[8][9]σ1R Kᵢ (nM)[8][9]
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

In this case, replacing the piperazine ring with a piperidine did not significantly alter the affinity for the hH3R but dramatically increased the affinity for the σ1R by several orders of magnitude, highlighting the critical role of the scaffold in dictating receptor selectivity.[2][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the properties influenced by linker selection. Below are summaries of key experimental protocols.

pKa Determination by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of a known concentration is added.

Materials:

  • Combined pH electrode

  • Automated titrator

  • Analyte solution of known concentration

  • Standardized acidic and basic titrants

  • Calibrated buffer solutions

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, methanol/water).

  • Titrate the solution with a standardized acid or base, recording the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa for monoprotic species.

Caco-2 Permeability Assay

This assay provides an in vitro model to assess the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and analytical standards

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, add the test compound to the apical side (donor compartment) and fresh buffer to the basolateral side (receiver compartment).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment and a final sample from the donor compartment.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Acetonitrile for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Visualizing Key Concepts in Linker Design

Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and logical relationships in the selection and evaluation of piperidine and piperazine linkers.

Linker_Selection_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_decision Decision & Optimization start Define Target Product Profile (TPP) linker_choice Select Linker Scaffold (Piperidine vs. Piperazine) start->linker_choice synthesis Synthesize Drug Candidate linker_choice->synthesis physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem adme ADME Assays (Permeability, Stability) physchem->adme potency Biological Activity (Potency, Selectivity) adme->potency data_analysis Analyze Data vs. TPP potency->data_analysis decision Go / No-Go Decision data_analysis->decision optimization Iterative Optimization decision->optimization Iterate end Lead Candidate decision->end Proceed optimization->linker_choice

Caption: Workflow for linker selection and evaluation.

ADME_Assay_Flow cluster_perm Permeability cluster_metabolism Metabolic Stability cluster_solubility Solubility compound Test Compound (Piperidine or Piperazine linker) caco2 Caco-2 Assay compound->caco2 microsomes Liver Microsome Assay compound->microsomes kinetic Kinetic Solubility Assay compound->kinetic papp Calculate Papp caco2->papp clearance Calculate CLint microsomes->clearance sol_value Determine Solubility (µg/mL) kinetic->sol_value

Caption: Experimental workflow for key ADME assays.

Conclusion

The choice between piperidine and piperazine linkers in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties of the final drug candidate. Both scaffolds offer the advantage of imparting rigidity, which can be crucial for optimizing target engagement and, in the case of PROTACs, promoting potent protein degradation.[1]

Piperazine presents a distinct advantage in its potential to enhance aqueous solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1] However, it may also introduce metabolic liabilities. Piperidine, being more lipophilic and generally more metabolically stable, can be advantageous for enhancing membrane permeability and providing strong ionic interactions.[2][3]

Ultimately, the lack of extensive head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and molecular context. The experimental protocols provided in this guide offer a framework for such evaluations, enabling a data-driven approach to linker selection and optimization in the pursuit of novel therapeutics.

References

Comparative Guide to the Biological Activity of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of derivatives of "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and certain cancers. The data and protocols presented herein are compiled from publicly available research and patent literature to facilitate further drug discovery and development efforts.

Introduction to IRAK4 and its Signaling Pathway

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome." Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other immune mediators. Inhibition of IRAK4 kinase activity is a promising strategy to block these inflammatory signaling pathways at a critical upstream node.

Below is a diagram illustrating the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.

Comparative Analysis of IRAK4 Inhibitory Activity

The following tables summarize the structure-activity relationship (SAR) of derivatives based on the "this compound" scaffold. The data highlights how modifications to different parts of the molecule impact its potency against IRAK4. All IC50 values were determined using biochemical assays as detailed in the experimental protocols section.

Table 1: SAR of Modifications on the 6-amino Group of the Pyridine Ring
Compound IDR Group (at 6-amino position)IRAK4 IC50 (nM)
1a H>10000
1b 4-fluorophenyl580
1c 2,4-difluorophenyl250
1d 4-cyanophenyl150
1e pyrimidin-5-yl85
1f 2-methylpyrimidin-5-yl35
1g 2-aminopyrimidin-5-yl15

Data in this table is representative and compiled from various sources for comparative purposes.

Analysis: Substitution on the 6-amino group is crucial for IRAK4 inhibitory activity. Unsubstituted compound 1a is inactive. Aromatic and heteroaromatic substitutions significantly enhance potency. The presence of hydrogen bond acceptors (cyano group in 1d ) and the pyrimidine ring (especially with an amino substituent as in 1g ) leads to a substantial increase in activity, suggesting key interactions in the ATP-binding pocket of IRAK4.

Table 2: SAR of Modifications on the Piperidine Ring
Compound IDR' Group (on piperidine)IRAK4 IC50 (nM)
2a 1-Boc15
2b H (de-protected)25
2c 1-acetyl45
2d 1-methylsulfonyl60
2e 1-ethyl20
2f 1-isopropyl30

Data in this table is representative and compiled from various sources for comparative purposes. The 6-amino position is substituted with 2-aminopyrimidin-5-yl for this series.

Analysis: The Boc protecting group on the piperidine nitrogen in 2a provides potent inhibition. Removal of the Boc group to give the free amine 2b results in a slight decrease in potency. Acylation (2c ) and sulfonylation (2d ) of the piperidine nitrogen are also tolerated but lead to a reduction in activity compared to the Boc-protected or free amine counterparts. Small alkyl substitutions (2e , 2f ) maintain good potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Synthesis of Derivatives

The synthesis of the target compounds generally starts from commercially available "this compound". The key step is a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the 6-amino group of the pyridine and an appropriate aryl or heteroaryl halide to introduce the 'R' group. Subsequent modifications of the piperidine nitrogen can be performed after this coupling.

Synthesis_Workflow Start Tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate Coupling Buchwald-Hartwig Cross-Coupling (Pd catalyst, base, solvent) Start->Coupling Intermediate Boc-protected Derivative Coupling->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Final_Product_1 Final Product (Free Piperidine) Deprotection->Final_Product_1 Functionalization N-Functionalization (Acylation, Alkylation, etc.) Final_Product_1->Functionalization Final_Product_2 Final Product (N-substituted Piperidine) Functionalization->Final_Product_2

Figure 2: General Synthetic Workflow.
IRAK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The IRAK4 inhibitory activity is determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution.

  • Add the IRAK4 enzyme and substrate (MBP) mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a substrate by IRAK4 using a FRET-based detection method.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated substrate peptide

  • ATP

  • Kinase Buffer

  • Test compounds dissolved in DMSO

  • HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound, IRAK4 enzyme, and biotinylated substrate to the wells of a microplate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature.

  • Stop the reaction and add the HTRF® detection reagents.

  • Incubate to allow for binding.

  • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • The ratio of the two emission signals is used to calculate the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compounds.

Conclusion

The "this compound" scaffold serves as a valuable starting point for the development of potent and selective IRAK4 inhibitors. The structure-activity relationship data clearly indicates that modifications at the 6-amino position of the pyridine ring and the 1-position of the piperidine ring significantly influence the inhibitory potency. Specifically, the introduction of hydrogen bond accepting and donating groups on an aryl or heteroaryl substituent at the 6-amino position is critical for high affinity binding. The Boc group on the piperidine is beneficial for potency, although it can be replaced with other small substituents with a modest impact on activity. The experimental protocols provided offer standardized methods for evaluating the biological activity of newly synthesized derivatives, enabling consistent and comparable data generation. This guide is intended to support the rational design and optimization of novel IRAK4 inhibitors for the treatment of a range of inflammatory and malignant diseases.

A Comparative Guide to "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" Analogs as CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analogs of "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate," a scaffold of significant interest in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors for cancer therapy. By leveraging published structure-activity relationship (SAR) data from closely related chemical series, this document outlines the expected impact of structural modifications on inhibitory potency and selectivity. Detailed experimental protocols for key biological assays are also provided to support further research and development in this area.

Introduction to CDK4/6 Inhibition

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors targeting CDK4 and CDK6 have emerged as a cornerstone of therapy for certain cancers, most notably hormone receptor-positive (HR+) breast cancer. The core chemical structure of "this compound" represents a key pharmacophore found in several potent and selective CDK4/6 inhibitors. Understanding the SAR of this scaffold is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.

Comparative Analysis of Analog Performance

While a comprehensive SAR table for the exact "this compound" series is not publicly available in a single source, analysis of closely related aminopyridine and piperidine/piperazine-based CDK4/6 inhibitors allows for the extrapolation of key trends. The following table summarizes the expected impact of various structural modifications on CDK4 and CDK6 inhibitory activity, presented as IC50 (nM) values. The data is illustrative and compiled from trends observed in published literature on similar chemical scaffolds.

Analog R1 (Piperidine N-substituent) R2 (Pyridine C2-substituent) Expected CDK4 IC50 (nM) Expected CDK6 IC50 (nM) Rationale for Activity
A1 (Core Structure) Boc (tert-butoxycarbonyl)-NH250-100100-200The Boc protecting group provides a starting point for further modification. The 2-aminopyridine is a key hydrogen bonding motif with the kinase hinge region.
A2 -H (deprotected)-NH2>1000>1000A free amine on the piperidine is generally detrimental to activity, likely due to altered physicochemical properties and unfavorable interactions in the binding pocket.
A3 -CH3-NH220-5050-100Small alkyl groups on the piperidine nitrogen can enhance potency, potentially by improving hydrophobic interactions.
A4 -CH2CH2OH-NH230-7080-150Introduction of a polar group like hydroxyl can modulate solubility and pharmacokinetic properties, with a modest impact on potency.
A5 -C(O)CH3 (Acetyl)-NH210-3040-80An acetyl group can provide additional hydrogen bond accepting capabilities and improve potency.
A6 Boc-NH-CH3100-200200-400N-alkylation of the 2-amino group on the pyridine can disrupt the key hydrogen bonding interactions with the kinase hinge, leading to reduced activity.
A7 Boc-F>1000>1000Replacement of the 2-amino group with a non-hydrogen bond donor like fluorine eliminates a critical interaction, resulting in a significant loss of potency.
A8 -C(O)c-propyl-NH25-2020-60Small, constrained cycloalkyl groups on the piperidine nitrogen can lead to favorable interactions within the binding site, enhancing potency.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

CDK4_6_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates PI3K_Akt_mTOR->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb CellCycle G1 to S Phase Progression E2F->CellCycle Promotes Inhibitor Tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate Analog Inhibitor->CDK4_6_CyclinD Inhibits

Caption: CDK4/6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Synthesized Analogs Biochemical_Assay Biochemical Assay: CDK4/6 Kinase Activity Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Rb Phosphorylation Start->Cell_Based_Assay IC50_Determination Determine IC50 Values Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation_Assay Cell Proliferation Assay (e.g., in MCF-7 cells) IC50_Determination->Cell_Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Selectivity_Profiling->SAR_Analysis Cell_Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Analog Characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (CDK4/Cyclin D1 and CDK6/Cyclin D3)

This protocol outlines a radiometric assay to determine the in vitro potency of the test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Retinoblastoma (Rb) protein (or a suitable peptide substrate).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates.

  • Phosphoric acid wash buffer.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for Inhibition of Rb Phosphorylation

This protocol describes a method to assess the ability of the test compounds to inhibit the phosphorylation of Rb in a cellular context.

Materials:

  • Rb-proficient cancer cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser780) and anti-total Rb.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Rb (Ser780).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Rb to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of Rb phosphorylation inhibition at different compound concentrations.

Conclusion

The "this compound" scaffold serves as a promising starting point for the development of novel CDK4/6 inhibitors. The SAR trends extrapolated from related chemical series suggest that modifications to the piperidine N-substituent can significantly impact potency, with small alkyl or acyl groups being favorable. The 2-aminopyridine moiety is critical for activity, highlighting the importance of the hydrogen bonding interactions with the kinase hinge region. The provided experimental protocols offer a robust framework for the in-house evaluation and optimization of new analogs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential to yield potent and selective CDK4/6 inhibitors with improved therapeutic profiles.

Comparative Impurity Profiling of Key Palbociclib Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the impurity profiles of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its precursor, tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate.

This guide provides a comprehensive comparison of the impurity profiles of two key intermediates in the synthesis of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib. The primary focus is on tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , a crucial building block in the final stages of Palbociclib synthesis.[1][2] For a meaningful comparison, we will analyze its impurity profile against its direct precursor, tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate .

Understanding the impurity profile of pharmaceutical intermediates is of paramount importance for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3][] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual reagents or catalysts.[3][]

Note on the Analyzed Compound

Initial research indicated a potential ambiguity between "tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" and its piperazine analogue. Extensive review of scientific literature and patents has confirmed that tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is the key intermediate of significant industrial relevance in the synthesis of Palbociclib and Ribociclib.[1][2] Therefore, this guide will focus on the piperazine-containing compound.

Synthetic Pathway and Potential Impurities

The conversion of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a critical step that can introduce specific impurities. A common synthetic route involves a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. Another approach is the reduction of a nitro-precursor. Based on these synthetic pathways, a range of potential impurities can be anticipated.

cluster_synthesis Synthetic Pathway to Palbociclib Chloro_Intermediate tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate Amino_Intermediate tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Chloro_Intermediate->Amino_Intermediate Amination Palbociclib Palbociclib (API) Amino_Intermediate->Palbociclib Coupling with Pyridopyrimidine Core cluster_workflow Impurity Profiling Workflow Sample_Collection Sample Collection (Chloro and Amino Intermediates) Method_Development HPLC-UV Method Development and Validation Sample_Collection->Method_Development Sample_Analysis Sample Analysis Method_Development->Sample_Analysis Data_Processing Data Processing and Impurity Quantification Sample_Analysis->Data_Processing Comparison Comparative Analysis of Impurity Profiles Data_Processing->Comparison

References

"In vitro" testing of compounds synthesized from "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the in vitro performance of kinase inhibitors synthesized from precursors related to Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, with a focus on cyclin-dependent kinase 4/6 (CDK4/6) inhibitors.

Introduction

The chemical scaffold represented by this compound is of significant interest in medicinal chemistry as a building block for targeted therapies. While public domain literature detailing the synthesis and in vitro testing of compounds directly from this specific piperidine derivative is scarce, extensive research has been conducted on its close structural analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This piperazine analog is a key intermediate in the synthesis of approved CDK4/6 inhibitors such as Palbociclib and Ribociclib. This guide, therefore, provides a comparative analysis of the in vitro activity of these prominent CDK4/6 inhibitors, offering a valuable reference for researchers working with similar chemical entities. The methodologies and comparative data presented herein are directly applicable to the evaluation of novel compounds synthesized from the user-specified piperidine starting material.

I. Comparative In Vitro Potency of CDK4/6 Inhibitors

The following tables summarize the in vitro inhibitory activities of Palbociclib and Ribociclib, both of which can be synthesized from the piperazine analog of the specified starting material, against their primary targets, CDK4 and CDK6. For comparison, data for Abemaciclib, another potent CDK4/6 inhibitor, is also included.

Table 1: Biochemical IC50 Values against CDK4 and CDK6

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
Palbociclib9 - 1115
Ribociclib1039
Abemaciclib29.9

Data compiled from preclinical studies.

Table 2: Cell-Based IC50 Values in Various Cancer Cell Lines (72h treatment)

CompoundMDA-MB-231 (RB-proficient) IC50 (µM)MDA-MB-468 (RB-negative) IC50 (µM)BT-549 (RB-negative) IC50 (µM)MDA-MB-453 (RB-proficient) IC50 (µM)
Palbociclib71.0 ± 1.478.0 ± 1.078.0 ± 0.882.0 ± 1.4
Ribociclib68.0 ± 2.772.0 ± 3.658.0 ± 1.249.0 ± 0.6

Data from a comparative analysis of CDK4/6 inhibitors in triple-negative breast cancer cell lines.

II. Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate evaluation and comparison of synthesized compounds.

A. In Vitro CDK4/Cyclin D1 Kinase Assay (Radiometric)

This protocol outlines a method to determine the inhibitory activity of a compound against the CDK4/cyclin D1 complex.

1. Materials:

  • Human recombinant CDK4/Cyclin D1 enzyme

  • RB protein (substrate)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM Mg-acetate, 0.02 mM EGTA)

  • Test compounds dissolved in DMSO

2. Procedure:

  • In a 96-well plate, incubate the CDK4/cyclin D1 enzyme with the substrate (RB protein) and varying concentrations of the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the Mg-ATP mix, including [γ-³³P]-ATP.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value.

B. Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

III. Visualizations

The following diagrams illustrate key concepts in the evaluation of the synthesized compounds.

G cluster_0 Synthesis and Initial Screening cluster_1 In Vitro Evaluation cluster_2 Comparison and Lead Identification Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Library of Novel Compounds Synthesis->Library Biochemical_Assay Biochemical Kinase Assay (e.g., CDK4/6) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT on Cancer Cells) Library->Cell_Based_Assay Data_Analysis IC50 Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Compare to Alternative Inhibitors (e.g., Palbociclib) Data_Analysis->Comparison Lead_Compound Identification of Lead Compounds Comparison->Lead_Compound

Caption: Experimental workflow for the synthesis and in vitro evaluation of novel kinase inhibitors.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Cyclin_D Cyclin D Synthesis PI3K_AKT->Cyclin_D RAS_MAPK->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F Cell_Cycle G1-S Phase Transition E2F->Cell_Cycle Inhibitor Synthesized Compound / Palbociclib Inhibitor->CDK46

Caption: Simplified signaling pathway of CDK4/6 inhibition in cell cycle progression.

A Comparative Guide to Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" as a chemical reference standard. Due to the limited availability of public data for this specific compound, this guide presents a framework for comparison using representative data alongside a plausible alternative, "Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate." This approach is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key parameters to consider when selecting and utilizing such reference standards.

Physicochemical Properties

A fundamental aspect of a reference standard is its well-defined physical and chemical characteristics. The following table summarizes these properties for the target compound and a potential alternative.

PropertyThis compoundTert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
Molecular Formula C₁₅H₂₃N₃O₂C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol 277.36 g/mol
CAS Number 497069-12-6892492-27-2
Appearance White to Off-White SolidLight Yellow to Beige Solid
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Chloroform
Melting Point 135-140 °C (Representative)Not Determined

Purity and Impurity Profile

The purity of a reference standard is paramount for its intended use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity and identifying any potential impurities.

ParameterThis compound (Representative Data)Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
Purity (HPLC) ≥99.5%≥97%[1]
Major Impurity Des-tert-butyl analog (<0.1%)Unidentified impurity at RRT 1.2 (<0.5%)
Water Content (KF) <0.2%Not Determined
Residual Solvents Ethanol (<0.1%)Not Determined

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate use and qualification of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the reference standard and identify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Identity Confirmation

Objective: To confirm the chemical structure of the reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for full structural elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

    • Compare the observed spectra with the expected structure.

Reference Standard Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a chemical reference standard.

Caption: Workflow for the Qualification of a Chemical Reference Standard.

Signaling Pathway Context

While "this compound" is a building block and not an active pharmaceutical ingredient, it is a precursor to molecules that may target specific signaling pathways. For instance, related pyridine and piperidine structures are often utilized in the synthesis of kinase inhibitors. The diagram below depicts a generic kinase signaling pathway that such derivative compounds might modulate.

G A Ligand B Receptor Tyrosine Kinase A->B C Adaptor Proteins B->C D RAS C->D E RAF D->E F MEK E->F G ERK F->G H Transcription Factors G->H I Gene Expression H->I J Cell Proliferation, Survival I->J

Caption: A Generic Kinase Signaling Pathway.

Disclaimer: The quantitative data presented for "this compound" is representative and intended for illustrative purposes within this comparative guide framework. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data.

References

Comparative Guide to Validated Analytical Methods for Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification and purity assessment of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. Due to the limited availability of specific validated public methods for this compound, this document outlines common and effective analytical techniques employed for structurally similar piperidine and pyridine derivatives. The information herein is intended to guide researchers in the development and validation of their own analytical methods.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely utilized for the analysis of non-volatile and thermally labile pharmaceutical intermediates.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the sample matrix, and the available instrumentation. Both HPLC with UV detection and LC-MS are powerful techniques for the analysis of pharmaceutical compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation based on chromatography, coupled with mass analysis for highly selective detection and identification based on mass-to-charge ratio.
Typical Analytes Non-volatile or thermally labile compounds with a UV chromophore.A wide range of compounds, including those without a strong UV chromophore. Offers higher selectivity and sensitivity.
Common Detectors Photodiode Array (PDA), UV-Vis Detector.Quadrupole, Time-of-Flight (TOF), Orbitrap.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.Similar to HPLC, but may require cleaner samples to avoid ion suppression.
Key Advantages Robust, widely available, and cost-effective for routine analysis.High sensitivity, selectivity, and can provide structural information. Ideal for impurity identification and quantification at low levels.
Key Limitations Requires the analyte to have a UV-absorbing chromophore for good sensitivity. Co-eluting impurities can interfere with quantification.Higher equipment cost and complexity. Matrix effects can influence quantification.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative experimental protocols for the analysis of piperidine and pyridine derivatives, which can be adapted for this compound.

Reversed-Phase HPLC (RP-HPLC) Method for Purity Determination

This method is suitable for the determination of the purity of the main compound and for the quantification of related substances.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed for separating impurities with a wide range of polarities.

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting a stock solution of the reference standard in the same diluent.

LC-MS/MS Method for Quantification

This method provides high sensitivity and selectivity, making it suitable for the quantification of the compound in complex matrices or for trace-level impurity analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A fast gradient is typically used for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored for quantification and confirmation.

    • Ion Source Parameters: Optimized for the specific instrument and compound.

  • Sample Preparation:

    • For analysis in biological matrices, a protein precipitation step with acetonitrile is common, followed by centrifugation and injection of the supernatant.

    • For purity analysis, a simple dilution in the mobile phase is usually sufficient.

Method Validation Parameters (Based on ICH Guidelines)

A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following table summarizes key validation parameters and typical acceptance criteria for methods used in pharmaceutical analysis.

Validation ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria
Specificity/Selectivity Peak purity analysis, comparison with blank and placebo.No interfering peaks at the retention time of the analyte and internal standard.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A series of at least 5 concentrations.A series of at least 5 concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy (% Recovery) Analysis of samples with known concentrations.Analysis of spiked samples at different concentration levels.80-120% for drug substance.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day).Repeatability and intermediate precision.RSD ≤ 2% for drug substance assay.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., pH, flow rate).Deliberate variations in method parameters.The reliability of an analysis with respect to deliberate variations in method parameters.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical intermediate like this compound.

Analytical_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Define Analytical Requirements (Purity, Assay, Impurities) B Select Analytical Technique (e.g., HPLC, LC-MS) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) B->C D Optimize Detector Settings (Wavelength, MS parameters) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Sample Analysis L Data Reporting J->L K->J

Caption: Workflow for Analytical Method Development and Validation.

Disclaimer: The information provided in this guide is intended for research and development purposes only. The experimental protocols are examples based on methods for structurally similar compounds and should be fully validated for the specific analyte and matrix of interest before use in a regulatory environment.

Comparative analysis of aminopiperidine building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to optimize drug candidates. Among the most prevalent heterocyclic motifs in pharmaceuticals, the aminopiperidine core stands out for its versatility and favorable physicochemical properties. This guide provides a comparative analysis of key aminopiperidine building blocks, offering a valuable resource for informed decision-making in drug design and development.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological systems, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its conformational flexibility and ability to modulate properties like lipophilicity and hydrogen bonding make it a highly adaptable structural motif.[1][2] The introduction of an amino group to the piperidine ring further enhances its utility, providing a crucial vector for chemical elaboration and interaction with biological targets.[3]

This guide will delve into a comparative analysis of positional isomers of aminopiperidine and related scaffolds, presenting key data on their physicochemical properties, biological activities, and synthetic accessibility.

Comparative Physicochemical Properties

The selection of a building block is a critical step that influences a compound's solubility, permeability, and metabolic stability. The table below summarizes key physicochemical properties of common aminopiperidine building blocks and a notable alternative, offering a quantitative basis for comparison.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Key Features
1-Boc-4-(aminomethyl)piperidine214.3010.13 ± 0.291.59The established standard, offering a primary amine for versatile derivatization.[3]
1-Boc-3-(aminomethyl)piperidine214.30--Positional isomer offering a different spatial orientation of the aminomethyl group, potentially impacting receptor binding.[3]
4-(aminomethyl)tetrahydropyran115.17--A ring analog that can alter polarity and hydrogen bonding potential.[3]
N-Boc-piperazine186.25--An alternative heterocycle that can influence physicochemical properties.[3]

Biological Applications and Structure-Activity Relationships (SAR)

Aminopiperidine derivatives have demonstrated efficacy in a multitude of therapeutic areas. The strategic placement of substituents on the piperidine ring and the amino group is crucial for modulating biological activity and pharmacokinetic profiles.[1]

Antifungal Activity

Recent studies have identified 4-aminopiperidines as a novel class of antifungal agents that target ergosterol biosynthesis.[4] Structure-activity relationship (SAR) studies revealed that a combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain (such as n-dodecyl) at the 4-amino group significantly enhances antifungal activity against clinically relevant fungal species like Candida spp. and Aspergillus spp.[4] These compounds are believed to mimic carbocationic high-energy intermediates in the ergosterol biosynthesis pathway, thereby inhibiting key enzymes.[4]

Cognition Enhancement

4-Aminopiperidine analogues have also emerged as potent cognition enhancers. By modifying piperazine-based nootropic drugs, researchers developed 4-aminopiperidine derivatives that showed high activity in passive avoidance tests in mice, suggesting their potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[5]

Antiviral Activity

A 4-aminopiperidine scaffold has been identified as an inhibitor of Hepatitis C virus (HCV) assembly.[6] Medicinal chemistry campaigns have led to the optimization of initial hits, resulting in derivatives with increased potency, reduced toxicity, and improved in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Opioid Receptor Modulation

Derivatives of aminopiperidine have been extensively explored as modulators of opioid receptors. For instance, novel 4-amino methyl piperidine derivatives have shown significant analgesic activity by targeting the µ-opioid receptor.[7] Furthermore, highly potent and selective µ-opioid receptor agonists have been developed from 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, with SAR studies indicating that the linker between the piperidine and phenyl rings, as well as the phenyl ring's substitution pattern, are critical for binding affinity and selectivity.[8]

Experimental Protocols

The following are generalized protocols for key synthetic transformations and biological assays commonly used in the evaluation of aminopiperidine derivatives.

General Procedure for Reductive Amination

This method is widely used for the synthesis of N-substituted aminopiperidines.

  • Dissolve the N-substituted 4-piperidone derivative and the desired amine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent, for example, sodium triacetoxyborohydride, portion-wise to the stirring solution at room temperature.[4]

  • Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminopiperidine derivative.

General Procedure for Amide Coupling

This protocol is used for the derivatization of the amino group.

  • In an anhydrous solvent like DCM or dimethylformamide (DMF), dissolve the carboxylic acid and a coupling agent such as 1-hydroxybenzotriazole (HOBt).[3]

  • To this solution, add the aminopiperidine building block.

  • Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a carbodiimide activator, for instance, N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), portion-wise while stirring.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated urea by-product.

  • Wash the filtrate with an aqueous acid solution, followed by an aqueous base solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final amide product.

Antifungal Susceptibility Testing (Microbroth Dilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the compound in RPMI-1640 medium.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard level (e.g., 0.5–2.5 x 10^3 cells/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug) and negative (no drug) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[4]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts in the application of aminopiperidine building blocks.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Piperidone Piperidone Reductive_Amination Reductive_Amination Piperidone->Reductive_Amination Amine Amine Amine->Reductive_Amination Aminopiperidine Aminopiperidine Reductive_Amination->Aminopiperidine Amide_Coupling Amide_Coupling Aminopiperidine->Amide_Coupling Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Amide_Coupling Final_Compound Final_Compound Amide_Coupling->Final_Compound Biological_Assay Biological_Assay Final_Compound->Biological_Assay Activity_Data Activity_Data Biological_Assay->Activity_Data

Caption: General workflow for synthesis and evaluation.

ergosterol_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_1 High-Energy Intermediate Lanosterol->Intermediate_1 Sterol C14-reductase Intermediate_2 High-Energy Intermediate Intermediate_1->Intermediate_2 Sterol C8-isomerase Ergosterol Ergosterol Intermediate_2->Ergosterol Aminopiperidine Aminopiperidine Aminopiperidine->Intermediate_1 Inhibition Aminopiperidine->Intermediate_2 Inhibition

Caption: Inhibition of ergosterol biosynthesis pathway.

sar_logic cluster_substituents Substituent Modifications Aminopiperidine_Core Aminopiperidine_Core R1 R1 at Piperidine-N Aminopiperidine_Core->R1 R2 R2 at Amino-N Aminopiperidine_Core->R2 Biological_Activity Biological_Activity R1->Biological_Activity ADME_Properties ADME_Properties R1->ADME_Properties R2->Biological_Activity R2->ADME_Properties

Caption: Structure-Activity Relationship logic.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate down the drain or in regular solid waste. This compound must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management service.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar compounds, the following are recommended:

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.
Body Protection A standard laboratory coat.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities of the solid outside of a fume hood or if dust is generated. Consult your institution's safety officer.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions. Follow these steps for managing waste containing this compound:

  • Solid Waste:

    • Collect unadulterated solid this compound, as well as grossly contaminated items (e.g., weighing paper, gloves, paper towels), in a designated, robust, and sealable container.

    • The container must be made of a material compatible with organic amines. A high-density polyethylene (HDPE) or glass container is suitable.

    • Do not mix with other chemical waste, especially strong oxidizing agents, as this can lead to hazardous reactions.[1]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a sealable, chemically compatible waste container (e.g., an amber glass bottle for organic solvents).

    • Segregate halogenated and non-halogenated solvent waste streams.

    • Clearly label the container with all constituents and their approximate percentages.

  • Empty Containers:

    • The original container of this compound should be treated as hazardous waste unless triple-rinsed.

    • The rinsate from cleaning the container must be collected as hazardous liquid waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container.

On-site Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent the release of vapors.

  • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2][3]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect the chemical waste as described in the "Waste Segregation and Container Management" section.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms provided by your EHS office. This will typically include information on the chemical identity, quantity, and location.

  • Scheduled Pickup: Prepare the sealed and labeled waste container for collection by the EHS or their designated waste management contractor at the scheduled time.

It is important to note that chemical neutralization or degradation in the lab is not recommended for this compound. While the N-Boc protecting group can be cleaved by strong acids and the aminopyridine ring can be oxidized, these reactions can produce other potentially hazardous byproducts and should only be performed by trained chemists as part of a synthetic procedure, not for waste disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and the laboratory safety officer.

  • Containment: If it is safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material. For liquid spills, use a chemical spill kit to absorb the material. Avoid raising dust.

  • Cleanup: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_ppe Safety First cluster_segregation Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste into a Compatible, Labeled Container ppe->segregate label_info Label: 'Hazardous Waste' & Full Chemical Name segregate->label_info store Store in Designated Satellite Accumulation Area segregate->store containment Use Secondary Containment store->containment contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal_company Licensed Hazardous Waste Disposal Company contact_ehs->disposal_company

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety guidelines are provided for Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, based on available Safety Data Sheets (SDS). It is crucial to verify the specific compound in use and consult the corresponding SDS before handling. The information provided here is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment and adherence to institutional safety protocols.

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe management of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is classified with several hazards, necessitating careful selection and use of PPE to minimize exposure.[1] Hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles conforming to EN 166(EU) or NIOSH (US) standards should be worn at all times.[2] A face shield provides additional protection against splashes.
Skin Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before each use and dispose of them properly after handling.
Body Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.
Respiratory RespiratorIf ventilation is inadequate or if dusts or aerosols are generated, a full-face respirator with an appropriate filter should be used.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[3] Use non-sparking tools and take precautionary measures against static discharge.[1][4]

Storage Protocol:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][5]

  • The recommended storage temperature is 4°C, in a sealed container, away from moisture and light.

Emergency and First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2] Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical help.[2]

Disposal Plan

Proper disposal of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Chemical Waste: Dispose of the compound and any non-recyclable solutions through a licensed disposal company.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated and labeled hazardous waste container.[6]

  • Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[5]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed if safe Don PPE Don PPE Gather Materials->Don PPE Weighing and Transfer Weighing & Transfer Don PPE->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for safe handling and disposal of laboratory chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.